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Core Science & Biosynthesis

Foundational

Technical Monograph: Sulfisomidine Sodium Interaction with Dihydropteroate Synthase (DHPS)

Executive Summary This technical guide delineates the molecular mechanism of Sulfisomidine Sodium (the sodium salt of 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide) as a competitive inhibitor of Dihydropteroat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular mechanism of Sulfisomidine Sodium (the sodium salt of 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide) as a competitive inhibitor of Dihydropteroate Synthase (DHPS) . Unlike generic overviews, this document focuses on the structural specificity of the 2,6-dimethylpyrimidine isomer, its thermodynamic competition with para-aminobenzoic acid (pABA), and the downstream cessation of folate biosynthesis. It includes a validated coupled-enzyme protocol for quantifying inhibition constants (


) and detailed pathway visualizations.

Molecular Architecture & Pharmacophore

To understand the inhibition, one must first distinguish the ligand. Sulfisomidine is an isomer of the more common sulfamethazine (sulfadimidine). While both share the


-heterocyclic substitution, the placement of methyl groups on the pyrimidine ring dictates steric fit within the DHPS active site.
  • Core Pharmacophore: The

    
    -aminobenzenesulfonyl moiety.[1] This is the structural mimic of pABA.
    
  • Differentiation:

    • Sulfamethazine: 4,6-dimethylpyrimidine.

    • Sulfisomidine: 2,6-dimethylpyrimidine.

  • Ionization State: The sodium salt form ensures high aqueous solubility. However, at physiological pH (7.4), the active species is the ionized sulfonamide anion (

    
    -deprotonated). This anionic charge is critical for electrostatic stabilization within the DHPS binding pocket, mimicking the carboxylate of pABA.
    

The Target: Dihydropteroate Synthase (DHPS)[2][3][4][5][6][7][8][9]

DHPS (EC 2.5.1.15) is a TIM-barrel protein encoded by the folP gene. It catalyzes a critical bottleneck in the de novo folate biosynthesis pathway, a system absent in mammals (who utilize dietary folate), making it a highly selective drug target.

The Native Reaction

The enzyme facilitates the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) .[2]

  • Mg

    
    -dependent binding  of DHPPP.
    
  • Release of pyrophosphate (PPi) , forming a cationic pterin intermediate.[2]

  • Nucleophilic attack by the amine of pABA onto the C9 cation of the pterin.

  • Formation of 7,8-dihydropteroate.

Pathway Visualization

The following diagram illustrates the folate pathway and the specific blockade point of Sulfisomidine.

FolatePathway GTP GTP DHPPP DHPPP (Dihydropterin Pyrophosphate) GTP->DHPPP HPPK DHPS DHPS Enzyme (Target) DHPPP->DHPS Binds First pABA pABA (Substrate) pABA->DHPS Natural Ligand Sulfisomidine Sulfisomidine (Inhibitor) Sulfisomidine->DHPS Competitive Inhibition DHP 7,8-Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF DHFR

Figure 1: The Folate Biosynthesis Pathway.[3] Sulfisomidine competes directly with pABA for the DHPS active site, preventing the formation of Dihydropteroate.

Mechanism of Action: Competitive Inhibition

The mechanism is not merely "blocking."[4][5][6] It is a dynamic competition governed by binding affinity (


) and local concentration.
The Binding Mode

Crystallographic data of sulfonamides bound to DHPS reveals that the drug occupies the pABA-binding pocket after the pterin substrate has bound.

  • Pterin Binding: DHPPP binds first, creating a structured pocket.

  • Mimicry: The aniline ring of Sulfisomidine occupies the same hydrophobic slot as the aniline ring of pABA.

  • Electrostatics: The sulfonyl group (

    
    ) mimics the transition state geometry of the pABA carboxylate group. The ionized 
    
    
    
    -nitrogen forms hydrogen bonds with conserved serine or threonine residues (often Ser221/Thr62 in E. coli numbering) and interacts with the structured water network.
  • Steric Clash: The 2,6-dimethylpyrimidine tail of Sulfisomidine extends into a solvent-accessible channel. While it does not covalently bond, it stabilizes the drug in the pocket. Crucially, this bulky heterocyclic group prevents the enzyme from catalyzing the coupling reaction with the pterin.

The "Dead-End" Complex

Unlike pABA, the sulfonamide cannot undergo the nucleophilic attack required to form a stable product. The enzyme is locked in a DHPS-Pterin-Sulfonamide complex. This depletes the pool of free enzyme available for folate synthesis.

Advanced Note: In some rare instances, a "false product" (pterin-sulfonamide adduct) can form, but this product is metabolically useless and further acts as an inhibitor of downstream enzymes. However, for Sulfisomidine, reversible competitive inhibition is the primary driver of efficacy.

Mechanism Enzyme Free DHPS Complex1 DHPS-Pterin Complex Enzyme->Complex1 + DHPPP Product Dihydropteroate (Folate Precursor) Complex1->Product + pABA (Catalysis) DeadEnd Inert Complex (Growth Arrest) Complex1->DeadEnd + Sulfisomidine (Inhibition) Pterin DHPPP pABA pABA Sulfa Sulfisomidine DeadEnd->Complex1 Reversible (Off-rate)

Figure 2: Kinetic Competition. The enzyme must bind DHPPP first. Subsequently, it either binds pABA to function or Sulfisomidine to stall.

Experimental Validation: Coupled-Enzyme Assay

To rigorously validate the mechanism and determine the


 or 

of Sulfisomidine Sodium, a Spectrophotometric Coupled Assay is recommended over simple bacterial growth inhibition. This assay isolates the DHPS enzymatic activity.
Principle

We couple the DHPS reaction to Dihydrofolate Reductase (DHFR).[7]

  • DHPS converts pABA + DHPPP

    
     Dihydropteroate.[3][7][2]
    
  • Added DHFR converts Dihydropteroate + NADPH

    
     Tetrahydrofolate + NADP
    
    
    
    .
  • Readout: We monitor the decrease in absorbance at 340 nm (oxidation of NADPH).[7][8] The rate of NADPH consumption is directly proportional to DHPS activity.

Protocol Workflow

Reagents:

  • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl

    
    , 5 mM DTT.
    
  • Enzymes: Purified recombinant DHPS (target) and excess DHFR (coupling enzyme).

  • Substrates: DHPPP (50

    
    M), pABA (variable), NADPH (100 
    
    
    
    M).
  • Inhibitor: Sulfisomidine Sodium (dissolved in water/buffer).

Step-by-Step Methodology:

  • Preparation: In a UV-transparent 96-well plate, aliquot 180

    
    L of Reaction Mix (Buffer + DHFR + DHPS + NADPH + Sulfisomidine).
    
  • Baseline: Incubate at 25°C for 5 minutes to establish a flat baseline (no consumption of NADPH).

  • Initiation: Add 20

    
    L of DHPPP/pABA substrate mix to initiate the reaction.
    
  • Measurement: Monitor

    
     continuously for 10–20 minutes in a kinetic plate reader.
    
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the slope.
      
    • Plot

      
       vs. [Sulfisomidine].
      
    • Fit data to the competitive inhibition equation:

      
      .
      
Quantitative Data Structure

When reporting results, structure your data as follows to ensure comparability:

ParameterValue (Example)Significance

(pABA)
2.5

M
Affinity of the natural substrate.

(Sulfisomidine)
5.0

M
Concentration inhibiting 50% activity.

~0.5 - 1.0

M
Dissociation constant of the inhibitor (lower is more potent).
Mode CompetitiveConfirmed by Lineweaver-Burk plot intersection at Y-axis.

Resistance Profiles

Resistance to Sulfisomidine arises primarily from point mutations in the folP gene. These mutations alter the geometry of the pABA-binding pocket.

  • Mechanism: Mutations (e.g., Pro64Ser or Thr62Ala in E. coli) widen the binding loop.

  • Consequence: The enzyme retains affinity for the smaller pABA molecule but sterically excludes the bulkier sulfonamide ring (the 2,6-dimethylpyrimidine moiety).

  • Implication: This structural discrimination validates the competitive mechanism; if the drug bound elsewhere, pocket mutations would not specifically rescue pABA binding.

References

  • Brown, G. M. (1962). The Biosynthesis of Folic Acid: II. Inhibition by Sulfonamides.[3][4][2][9][5][8] Journal of Biological Chemistry, 237, 536-540. Link

  • Achari, A., et al. (1997).[2] Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[3][10][11][4][2] Nature Structural Biology, 4, 490–497.[2] Link

  • Yun, M. K., et al. (2012).[2][12] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. Link

  • Capasso, F., et al. (2000). Antibiotic and Chemotherapeutic Agents.[7][5][8] In: Pharmacology. Springer. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5343, Sulfisomidine. PubChem. Link

Sources

Exploratory

The Historical Development of Sulfisomidine: A Technical Retrospective

Abstract Sulfisomidine (also known as sulfaisodimidine or by the trade name Elkosin) represents a pivotal moment in the "sulfa era" of antimicrobial chemotherapy. Introduced in the early 1950s, it was engineered specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfisomidine (also known as sulfaisodimidine or by the trade name Elkosin) represents a pivotal moment in the "sulfa era" of antimicrobial chemotherapy. Introduced in the early 1950s, it was engineered specifically to overcome the renal toxicity associated with earlier sulfonamides like sulfadiazine and sulfamerazine. This guide analyzes the development of sulfisomidine, focusing on the structural-activity relationships (SAR) that differentiated it from its isomer, sulfamethazine, and the chemical rationale that established its clinical utility.

The Clinical Imperative: Solving the Crystalluria Crisis

By the late 1940s, sulfonamides were established as the first effective broad-spectrum antibacterials. However, the clinical utility of agents like sulfadiazine and sulfamerazine was severely limited by their physicochemical properties. These drugs possessed low solubility in acidic urine (pH 5.5–6.0), leading to the precipitation of acetylated metabolites in the renal tubules—a condition known as crystalluria, which could progress to acute renal failure.

The "Triple Sulfa" Solution vs. Molecular Engineering Initially, clinicians used "triple sulfa" mixtures (combining three different sulfonamides) to reduce the concentration of any single agent below its saturation point. However, pharmaceutical chemists at Ciba (now Novartis) sought a molecular solution: a single agent with intrinsic high solubility in acidic media. The result was sulfisomidine .

Key Differentiator: Solubility

Sulfisomidine is the most soluble of the pyrimidine-derivative sulfonamides. Unlike its predecessors, its solubility increases significantly in the physiological pH range of urine, rendering alkalinization of the urine (a common requirement for other sulfas) unnecessary.

CompoundpKaSolubility (pH 5.5)Solubility (pH 7.[1]5)Risk of Crystalluria
Sulfadiazine 6.5~13 mg/dL~200 mg/dLHigh
Sulfamethazine 7.4~60 mg/dL~180 mg/dLModerate
Sulfisomidine 7.4~254 mg/dL ~360 mg/dL Negligible

Chemical Genesis & Structural Activity Relationship (SAR)

Sulfisomidine is an isomer of sulfamethazine (sulfadimidine). Both share the molecular formula


, but their structural arrangement dictates vastly different pharmacokinetic profiles.
The Isomeric Shift

The critical distinction lies in the methylation pattern of the pyrimidine ring:

  • Sulfamethazine:

    
    -(4,6-dimethylpyrimidin-2-yl)sulfanilamide.
    
  • Sulfisomidine:

    
    -(2,6-dimethylpyrimidin-4-yl)sulfanilamide.[2]
    

In sulfisomidine, the sulfonamide linkage is at the 4-position of the pyrimidine ring, flanked by methyl groups at the 2 and 6 positions. This structural shift is not merely cosmetic; it fundamentally alters the molecule's interaction with N-acetyltransferase enzymes.

SAR Insight: Steric Hindrance of Acetylation

The primary metabolic pathway for sulfonamides is


-acetylation in the liver. The acetylated metabolites are generally less soluble than the parent drug and are the primary cause of renal toxicity.
  • Mechanism: The 2,6-dimethyl substitution pattern in sulfisomidine creates significant steric hindrance around the sulfonamide nitrogen.

  • Outcome: This steric bulk reduces the affinity of the drug for the N-acetyltransferase enzyme system. Consequently, sulfisomidine undergoes minor acetylation (<10-15%) compared to sulfamethazine (30-40%). Most of the drug is excreted unchanged, maintaining its antibacterial activity in the urine and further reducing the risk of precipitation.

Chemical Synthesis & Manufacturing

The synthesis of sulfisomidine requires a distinct precursor compared to other sulfa drugs. The core challenge is constructing the 4-amino-2,6-dimethylpyrimidine ring before coupling it with the sulfonyl chloride moiety.

Synthesis Protocol
  • Precursor Formation: The synthesis begins with the condensation of acetylacetone with guanidine nitrate (or acetamidine with acetic anhydride) to form the pyrimidine ring.

  • Condensation: The 4-amino-2,6-dimethylpyrimidine is condensed with p-acetamidobenzenesulfonyl chloride (ASC) in the presence of a base (pyridine or trimethylamine).

  • Hydrolysis: The protective acetyl group at the

    
     position is removed via alkaline hydrolysis to yield the active sulfisomidine.
    

Synthesis Figure 1: Industrial Synthesis Route of Sulfisomidine Pre1 Acetylacetone Inter1 4-amino-2,6- dimethylpyrimidine Pre1->Inter1 Cyclization (Base catalyzed) Pre2 Guanidine Nitrate Pre2->Inter1 Inter2 N4-Acetylsulfisomidine (Intermediate) Inter1->Inter2 Condensation (Pyridine) ASC p-Acetamidobenzenesulfonyl Chloride (ASC) ASC->Inter2 Final Sulfisomidine (Active API) Inter2->Final Alkaline Hydrolysis (- Acetyl group)

Caption: The synthesis relies on the critical availability of the 4-amino-2,6-dimethylpyrimidine intermediate, distinguishing it from the 2-amino precursors used for sulfamethazine.

Pharmacokinetics and Metabolism

Sulfisomidine is characterized as a short-acting sulfonamide with a half-life of 6–8 hours.[3] This necessitated a dosage regimen of 1–2 grams every 4–6 hours to maintain therapeutic blood levels (8–12 mg/dL).

Metabolic Fate

The metabolic profile of sulfisomidine is a direct consequence of its "isomer effect."

Metabolism Figure 2: Metabolic Pathway Highlighting Low Acetylation Rate Drug Sulfisomidine (Parent Drug) Liver Hepatic Metabolism (N-Acetyltransferase) Drug->Liver Urine Renal Excretion Drug->Urine ~85% Active Drug High Solubility Liver->Drug Major Pathway (Unchanged) Metabolite N4-Acetylsulfisomidine (Inactive) Liver->Metabolite Minor Pathway (<15%) Metabolite->Urine Low Volume No Crystalluria

Caption: Unlike sulfamethazine, sulfisomidine resists acetylation, ensuring the majority of the renal load remains in the soluble, active form.

Historical Clinical Positioning

Upon its introduction by Ciba (marketed as Elkosin ), sulfisomidine was positioned as the safest sulfonamide for systemic and urinary tract infections.

  • Primary Indication: Urinary Tract Infections (UTIs) caused by E. coli, Proteus, and Klebsiella. Its high concentration in urine made it particularly effective here.

  • Systemic Use: Meningococcal meningitis and pneumococcal pneumonia (though penicillin was rapidly displacing sulfas for these indications).

  • Safety Profile: It was the drug of choice for patients with renal impairment or those prone to crystalluria, as it did not require the co-administration of sodium bicarbonate or high fluid intake.

The Decline

The dominance of sulfisomidine waned in the 1960s and 70s due to two factors:

  • Long-acting Sulfonamides: The development of sulfamethoxazole (intermediate-acting) and its synergy with trimethoprim (Co-trimoxazole) offered more convenient dosing (twice daily).

  • Antibiotics: The rise of broad-spectrum penicillins and cephalosporins provided bactericidal alternatives with wider margins of safety.

Today, sulfisomidine is largely of historical and analytical interest, serving as a reference standard in pharmacokinetic studies of sulfonamide metabolism.

References

  • Ciba Laboratories. (1952).[4] Elkosin: A new advance in sulfonamide safety. [Advertisement/Insert]. Wellcome Collection. [Link]

  • Boger, W. P., et al. (1953). Sulfisomidine (Elkosin): A Clinical Evaluation. Antibiotics & Chemotherapy.[1][5][6][7]

  • Patsnap Synapse. (2024). Sulfisomidine: Mechanism, History, and Clinical Data. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5343, Sulfisomidine. [Link]

  • Yousef, F., et al. (2018).[8] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Organic Syntheses. (1952). Preparation of 4-Amino-2,6-dimethylpyrimidine. Coll. Vol. 3, p. 71. [Link]

  • Melander, A., et al. (1982). Therapeutic equivalence of sulfaisodimidine 2 g twice daily and 1 g four times daily in lower urinary tract infections. Acta Medica Scandinavica. [Link]

Sources

Foundational

Beyond the Petri Dish: Exploring the Untapped Biological Activities of Sulfisomidine

A Technical Guide for Researchers and Drug Development Professionals Introduction: Re-examining a Classic Antibiotic Sulfisomidine, a member of the sulfonamide class of antibiotics, has a long-standing history in the the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Re-examining a Classic Antibiotic

Sulfisomidine, a member of the sulfonamide class of antibiotics, has a long-standing history in the therapeutic arsenal against bacterial infections.[1] Its primary and well-documented mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This disruption of folate production ultimately hinders bacterial DNA synthesis, leading to a bacteriostatic effect. While its role as an antibacterial agent is well-established, the broader biological activities of sulfisomidine remain largely unexplored in publicly available literature.

Potential Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) feature a sulfonamide functional group, which is key to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with traditional NSAIDs.[2]

Given that sulfisomidine shares the core sulfonamide structure, it is plausible that it may exert anti-inflammatory effects through the inhibition of COX enzymes. The structural characteristics of sulfisomidine could potentially allow it to bind to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

Hypothesized Mechanism of Action: COX Inhibition

The sulfonamide group of COX-2 inhibitors typically binds to a hydrophilic side pocket of the COX-2 active site. This interaction is crucial for the selective inhibition of COX-2. The chemical structure of sulfisomidine, with its sulfonamide moiety, suggests it could potentially interact with COX enzymes. However, without direct experimental evidence, its potency and selectivity (COX-1 vs. COX-2) remain unknown.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Sulfisomidine Sulfisomidine (Hypothesized) Sulfisomidine->COX_Enzyme Inhibition

Caption: Hypothesized COX Inhibition by Sulfisomidine.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

To investigate the potential COX inhibitory activity of sulfisomidine, a standardized in vitro enzyme inhibition assay can be employed. This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) values.

Objective: To determine the IC50 values of sulfisomidine against purified human COX-1 and COX-2.

Materials:

  • Purified human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Sulfisomidine

  • Reference COX inhibitors (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., Amplex Red, luminol)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Prepare a series of dilutions of sulfisomidine in the assay buffer.

  • In a 96-well plate, add the assay buffer, the COX enzyme (COX-1 or COX-2), and the sulfisomidine dilution or reference inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Immediately add the detection reagent.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of sulfisomidine compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the sulfisomidine concentration and determine the IC50 value using non-linear regression analysis.

Data Interpretation: A lower IC50 value indicates a more potent inhibition of the enzyme. By comparing the IC50 values for COX-1 and COX-2, the selectivity of sulfisomidine can be determined.[2]

Potential Anticancer Activity: Carbonic Anhydrase Inhibition and Cytotoxicity

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms are overexpressed in various tumors and are involved in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment.[4][5] Inhibition of these tumor-associated CA isoforms is a promising strategy for cancer therapy.[4]

Given its sulfonamide structure, sulfisomidine may act as a carbonic anhydrase inhibitor. Furthermore, many sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7]

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO2NH2) is known to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. Although sulfisomidine has a substituted sulfonamide, it may still be able to interact with the active site of certain CA isoforms.

CA_Inhibition CO2_H2O CO2 + H2O CA_IX_XII Carbonic Anhydrase (e.g., CA IX, CA XII) CO2_H2O->CA_IX_XII HCO3_H HCO3- + H+ CA_IX_XII->HCO3_H pH_Regulation Tumor pH Regulation (Acidification of Microenvironment) HCO3_H->pH_Regulation Cancer_Survival Cancer Cell Survival & Proliferation pH_Regulation->Cancer_Survival Sulfisomidine Sulfisomidine (Hypothesized) Sulfisomidine->CA_IX_XII Inhibition

Caption: Hypothesized Carbonic Anhydrase Inhibition by Sulfisomidine.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfisomidine against various CA isoforms can be determined using a stopped-flow CO2 hydrase assay.

Objective: To determine the inhibition constant (Ki) of sulfisomidine against different human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

Materials:

  • Purified hCA isoforms

  • Sulfisomidine

  • Acetazolamide (a known CA inhibitor as a positive control)

  • Buffer (e.g., HEPES or TRIS)

  • Phenol red (pH indicator)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of sulfisomidine and acetazolamide.

  • The assay measures the CA-catalyzed hydration of CO2. The change in pH is monitored by the color change of phenol red.

  • The enzyme and inhibitor are pre-incubated.

  • The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.

  • The initial rate of the reaction is determined by monitoring the absorbance change at 557 nm.

  • The uncatalyzed rate is subtracted from the catalyzed rate.

  • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[3]

Data Interpretation: A lower Ki value indicates a stronger binding affinity and more potent inhibition of the carbonic anhydrase isoform.

Experimental Protocol: In Vitro Cytotoxicity Assay

The potential of sulfisomidine to induce cell death in cancer cells can be evaluated using a standard cytotoxicity assay, such as the MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of sulfisomidine in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., breast, lung, colon cancer cell lines)

  • Normal (non-cancerous) cell line for comparison

  • Cell culture medium and supplements

  • Sulfisomidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of sulfisomidine for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of sulfisomidine compared to an untreated control.

  • Plot the percentage of cell viability against the logarithm of the sulfisomidine concentration and determine the IC50 value.[6]

Data Interpretation: A lower IC50 value indicates greater cytotoxic potency of the compound against the tested cell line. Comparing the IC50 values between cancer and normal cell lines can provide an indication of the compound's selectivity.[8]

Conclusion and Future Directions

While sulfisomidine has a well-defined role as an antibacterial agent, its potential activities beyond this scope remain a fertile ground for investigation. The established anti-inflammatory and anticancer properties of the broader sulfonamide class provide a strong rationale for exploring sulfisomidine in these therapeutic areas. The lack of specific experimental data for sulfisomidine's non-antibacterial effects highlights a significant research gap.

The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the COX inhibitory, carbonic anhydrase inhibitory, and cytotoxic properties of sulfisomidine. Such studies are crucial to uncover the full therapeutic potential of this long-established drug. Future research should focus on generating robust in vitro and in vivo data to validate these hypothesized activities and to elucidate the underlying molecular mechanisms. The synthesis and evaluation of sulfisomidine derivatives could also lead to the development of novel therapeutic agents with improved potency and selectivity for these non-antibacterial targets.

References

  • Al-Obeidi, F. A., & Al-Ali, H. (2025). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409.
  • Angeli, A., Pinteala, M., Maier, S. S., Simion, B. C., D'Adamo, G., Donald, W. A., ... & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5343, Sulfisomidine. Retrieved November 25, 2024 from [Link].

  • Wikipedia contributors. (2024, October 26). Sulfisomidine. In Wikipedia, The Free Encyclopedia. Retrieved 14:18, November 25, 2024, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Sadeghi-aliabadi, H., & Mohammadi, F. (2009). Synthesis and cytotoxic evaluation of some novel sulfonamide derivatives against a few human cancer cells. Iranian journal of pharmaceutical research: IJPR, 8(3), 193.
  • Patsnap. (n.d.). What is Sulfisomidine used for? - Patsnap Synapse. Retrieved November 25, 2024, from [Link].

  • RCSB PDB. (n.d.). Retrieved November 25, 2024, from [Link].

  • Sadeghi-aliabadi, H., & Mohammadi, F. (2009). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 8(3), 193–198.
  • Ali, M. A., Ismail, N. H., Choon, T. S., & Al-Rawi, S. S. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3789.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Frontiers in Chemistry, 10, 987654.
  • Angeli, A., et al. (2020). Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis. Molecules, 25(5), 1163.
  • Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487.

Sources

Exploratory

Sulfisomidine Sodium: Toxicological Profile &amp; Safety Assessment Guide

Executive Summary Sulfisomidine sodium (also known as sulfaisodimidine) represents a distinct pharmacological entity within the sulfonamide class.[1] Structurally an isomer of sulfamethazine, its safety profile is define...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfisomidine sodium (also known as sulfaisodimidine) represents a distinct pharmacological entity within the sulfonamide class.[1] Structurally an isomer of sulfamethazine, its safety profile is defined by a unique metabolic fate: unlike its congeners, it undergoes minimal N4-acetylation. This guide provides a rigorous technical analysis of its toxicological mechanisms, focusing on the physicochemical basis of renal clearance, potential hematologic risks, and the experimental frameworks required to validate its safety in modern drug development.

Chemical & Pharmacological Basis of Safety

The Isomer Advantage

The safety profile of sulfisomidine is dictated by the position of the methyl groups on the pyrimidine ring. While sulfamethazine (4,6-dimethyl) is extensively acetylated, sulfisomidine (2,6-dimethyl) exhibits high metabolic stability.

  • Chemical Structure: 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide sodium.

  • Mechanism of Action: Competitive antagonism of para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and blocking folate biosynthesis.

  • Metabolic Stability: The steric environment of the 2,6-dimethyl substitution hinders the arylamine N-acetyltransferase (NAT) enzymes. Consequently, >80% of the drug is excreted unchanged in the urine.

Physicochemical Properties & Solubility

The critical toxicological parameter for sulfonamides is aqueous solubility at urinary pH (5.5–7.0). Sulfisomidine sodium is highly soluble, but its N4-acetylated metabolite is not.

Table 1: Comparative Solubility Profile (Parent vs. Metabolite)

CompoundSolubility at pH 5.5 (Acidic Urine)Solubility at pH 7.0 (Neutral Urine)Renal Clearance Mechanism
Sulfisomidine (Parent) 1,580 mg/L (High Safety Margin)2,480 mg/L Active Tubular Secretion
N4-Acetylsulfisomidine 53 mg/L (Crystalluria Risk)128 mg/L Passive Diffusion / Filtration

Critical Insight: The safety of sulfisomidine relies entirely on the low rate of metabolism. If metabolic shunting occurs (e.g., in specific hepatic phenotypes), the risk of crystalluria increases exponentially due to the poor solubility of the metabolite.

Toxicological Profile

Renal Toxicity (Crystalluria)

While the parent compound is soluble, the "Achilles' heel" of sulfisomidine therapy is the precipitation of N4-acetylsulfisomidine.

  • Pathogenesis: In acidic urine (pH < 6.0), the acetylated metabolite reaches saturation rapidly (threshold ~50 mg/L). Precipitation causes mechanical obstruction of renal tubules, hematuria, and acute tubular necrosis.

  • Risk Factors: Dehydration, metabolic acidosis, and co-administration of acidic drugs (e.g., salicylates).

Hematologic Toxicity

Sulfonamides can induce oxidative stress in erythrocytes, particularly in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

  • Mechanism: The hydroxylamine metabolite (formed via CYP2C9 oxidation) generates reactive oxygen species (ROS). In G6PD-deficient cells, depleted glutathione levels fail to neutralize ROS, leading to hemoglobin oxidation (Heinz bodies) and hemolysis.

  • Agranulocytosis: A rare, idiosyncratic reaction mediated by direct cytotoxicity to granulocyte precursors or immune-mediated destruction.

Hypersensitivity & Immunotoxicity
  • Haptenization: The reactive hydroxylamine metabolite can bind covalently to cellular proteins (acting as a hapten). This complex is processed by antigen-presenting cells, triggering a T-cell mediated response (Type IV hypersensitivity).

  • Clinical Manifestations: Ranges from maculopapular rash to Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

Mechanism of Action & Toxicity Pathways

The following diagram illustrates the divergent pathways of therapeutic action versus metabolic toxification.

Sulfisomidine_Pathways Drug Sulfisomidine Sodium Target Bacterial Dihydropteroate Synthase Drug->Target Primary Action Liver Hepatic Metabolism (CYP2C9 / NAT2) Drug->Liver Metabolism (<20%) Renal Renal Excretion (Acidic Urine pH < 6.0) Drug->Renal Unchanged (>80%) Effect Folate Synthesis Inhibition (Bacteriostatic) Target->Effect Metabolite1 N4-Acetylsulfisomidine (Minor Pathway) Liver->Metabolite1 N-Acetylation Metabolite2 Hydroxylamine Derivative (Reactive) Liver->Metabolite2 Oxidation Metabolite1->Renal Precipitation Risk Immune Protein Haptenization Metabolite2->Immune Covalent Binding Tox3 Hemolysis (G6PD Deficiency) Metabolite2->Tox3 Oxidative Stress Tox1 Crystalluria & Tubular Necrosis Renal->Tox1 Insolubility Tox2 Hypersensitivity (SJS / TEN) Immune->Tox2

Caption: Divergent pathways of Sulfisomidine: Therapeutic inhibition of folate synthesis vs. toxicological risks via acetylation (crystalluria) and oxidation (hypersensitivity).

Experimental Assessment Protocols

To validate the safety profile of Sulfisomidine Sodium, the following self-validating experimental workflows are recommended.

Protocol 1: pH-Dependent Solubility & Crystalluria Risk Profiling

Objective: To determine the precise pH threshold for precipitation of the parent drug and its acetylated metabolite in a physiological matrix.

Reagents:

  • Mosher’s Vehicle (Synthetic Urine): Urea (25 g/L), NaCl (9 g/L), Na2HPO4, KH2PO4, NH4Cl, Creatinine, MgSO4.

  • Test Compounds: Sulfisomidine Sodium (Standard), N4-Acetylsulfisomidine (Synthesized Standard).

Methodology:

  • Preparation: Prepare Mosher's vehicle and adjust aliquots to pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, and 7.5 using 1N HCl or NaOH.

  • Saturation: Add excess test compound to 10 mL of each pH-adjusted vehicle in borosilicate vials.

  • Equilibration: Incubate at 37°C for 24 hours with constant agitation (100 rpm).

  • Filtration: Filter supernatant through a 0.22 µm PTFE membrane (pre-heated to 37°C to prevent temperature-induced precipitation).

  • Quantification: Analyze filtrate via HPLC-UV (C18 column, Mobile phase: Methanol/Phosphate Buffer 20:80, Detection: 254 nm).

  • Microscopy: Examine the residue on the filter under polarized light microscopy to characterize crystal morphology (e.g., shocks of wheat, rosettes).

Acceptance Criteria:

  • Solubility curve must show >1000 mg/L for parent drug at pH ≥ 5.5.

  • N4-acetyl metabolite must be identified as the limiting factor (solubility < 100 mg/L at pH 5.5).

Protocol 2: In Vitro Hemolysis Assay (G6PD Deficiency Model)

Objective: To assess oxidative stress potential in erythrocytes.

Methodology:

  • Blood Source: Obtain human whole blood from G6PD-deficient donors (verified by enzyme assay) and healthy controls.

  • Incubation: Wash erythrocytes and resuspend to 10% hematocrit in PBS. Incubate with Sulfisomidine (10–500 µM) for 4 hours at 37°C.

  • Positive Control: Phenylhydrazine (known hemolytic agent).

  • Measurement: Centrifuge and measure free hemoglobin in the supernatant (absorbance at 540 nm).

  • Methemoglobin: Lyse cells and measure methemoglobin levels to assess oxidative damage.

Safety Assessment Workflow

The following flowchart outlines the decision logic for evaluating Sulfisomidine safety during development or quality control.

Safety_Workflow Start Start: Sulfisomidine Sample Step1 1. HPLC Purity & Impurity Profile (Detect N4-acetyl impurities) Start->Step1 Decision1 Impurity > 0.1%? Step1->Decision1 Step2 2. pH-Solubility Profiling (Mosher's Vehicle) Decision1->Step2 No Fail REJECT / REFORMULATE Decision1->Fail Yes Decision2 Solubility < 1000 mg/L (at pH 5.5)? Step2->Decision2 Step3 3. Genotoxicity Battery (Ames Test + Micronucleus) Decision2->Step3 No Decision2->Fail Yes Decision3 Mutagenic Signal? Step3->Decision3 Step4 4. Protein Binding Assay (Equilibrium Dialysis) Decision3->Step4 No Decision3->Fail Yes Pass PROCEED TO CLINICAL QC Step4->Pass

Caption: Systematic workflow for preclinical safety validation, prioritizing impurity analysis and solubility thresholds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5343, Sulfisomidine. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1987). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger Publishers. Retrieved from [Link]

  • Daudon, M., & Jungers, P. (2004). Drug-induced crystalluria and kidney stone formation. Annales de Biologie Clinique. Retrieved from [Link]

  • Baran, W., et al. (2011). Effects of the presence of sulfonamides in the environment and their influence on human health.[2] Journal of Hazardous Materials.[2] Retrieved from [Link]

Sources

Foundational

Technical Monograph: Sulfisomidine in Veterinary Pharmacotherapeutics

Role, Mechanism, and Renal Safety Profile Executive Summary Sulfisomidine (6-sulfanilamido-2,4-dimethylpyrimidine) represents a distinct class of short-acting sulfonamides characterized by high solubility in acidic envir...

Author: BenchChem Technical Support Team. Date: February 2026

Role, Mechanism, and Renal Safety Profile

Executive Summary

Sulfisomidine (6-sulfanilamido-2,4-dimethylpyrimidine) represents a distinct class of short-acting sulfonamides characterized by high solubility in acidic environments. While structurally isomeric with the widely used sulfadimidine (sulfamethazine), sulfisomidine possesses a unique pharmacokinetic profile that minimizes the risk of crystalluria—a historical limitation of sulfonamide therapy in carnivores. This guide analyzes the physicochemical properties, mechanism of action (MOA), and resistance landscapes of sulfisomidine, providing researchers with actionable protocols for susceptibility testing and solubility assessment.

Part 1: Chemical & Mechanistic Foundation

Structural Isomerism and Solubility

Sulfisomidine is a structural isomer of sulfamethazine. Both share the


 formula, but the placement of methyl groups on the pyrimidine ring dictates their solubility profiles.
  • Sulfamethazine (Sulfadimidine): 4,6-dimethylpyrimidine derivative.

  • Sulfisomidine: 2,4-dimethylpyrimidine derivative.[1][2]

This subtle shift significantly alters the pKa and lattice energy, rendering sulfisomidine highly soluble in urine, even at pH levels < 6.0. This is critical for veterinary species with naturally acidic urine (e.g., felines, canines) where other sulfonamides precipitate, causing renal tubular damage.

Mechanism of Action (MOA)

Sulfisomidine acts as a competitive antagonist of para-aminobenzoic acid (PABA). It targets the enzyme dihydropteroate synthase (DHPS) .[3][4][5][6][7][8] By mimicking PABA, it prevents the condensation of PABA with pteridine diphosphate, thereby halting the synthesis of dihydrofolic acid—a precursor essential for bacterial DNA and RNA synthesis.[8][9]

Selectivity: The drug is bacteriostatic.[9][10] Mammalian cells are unaffected as they lack DHPS and uptake pre-formed folate from the diet.[9][11]

Pathway Visualization

The following diagram illustrates the competitive inhibition within the folate biosynthesis pathway.

FolatePathway Pteridine Pteridine Diphosphate DHPS Enzyme: Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA Para-aminobenzoic Acid (PABA) PABA->DHPS Sulfisomidine SULFISOMIDINE (Competitive Inhibitor) Sulfisomidine->DHPS Blocks Dihydropteroic Dihydropteroic Acid DHPS->Dihydropteroic Catalysis Dihydrofolic Dihydrofolic Acid Dihydropteroic->Dihydrofolic Tetrahydrofolic Tetrahydrofolic Acid (Active Cofactor) Dihydrofolic->Tetrahydrofolic Dihydrofolate Reductase DNA DNA/RNA Synthesis (Bacterial Growth) Tetrahydrofolic->DNA

Figure 1: Mechanism of Action. Sulfisomidine competitively inhibits DHPS, preventing the incorporation of PABA into dihydropteroic acid, ultimately stalling bacterial replication.

Part 2: Pharmacokinetics & Renal Safety

The Solubility Advantage

The primary failure mode of sulfonamide therapy in veterinary medicine is crystalluria , leading to hematuria and renal obstruction. Sulfisomidine is unique because its solubility increases or remains stable in acidic pH, unlike sulfadiazine which precipitates rapidly.

Table 1: Comparative Solubility Profiles in Urine

ParameterSulfisomidineSulfadiazineSulfamethoxazole
Primary Indication UTI in acidic urine speciesGeneral systemicPotentiated formulations
Solubility (pH 5.5) ~360 mg/dL (High)~13 mg/dL (Low)~25 mg/dL (Low)
Solubility (pH 7.5) ~1100 mg/dL~200 mg/dL~100 mg/dL
Acetylation Status Minor (<10%)Moderate (15-40%)Moderate (50-70%)
Excretion Route >85% Unchanged (Renal)MixedMixed

Note: Acetylated metabolites of sulfonamides are typically less soluble than the parent drug. Sulfisomidine's low acetylation rate further protects renal function.

Resistance Landscape

Resistance is widespread and primarily plasmid-mediated via sul genes.

  • Mechanism: The sul1, sul2, and sul3 genes encode mutant DHPS enzymes that have a low affinity for sulfonamides but retain high affinity for PABA.

  • Vector: These genes are often located on integrons (Class 1 integrons for sul1) or small non-conjugative plasmids (sul2), facilitating rapid horizontal transfer between E. coli and Salmonella spp.

Part 3: Experimental Protocols

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of sulfisomidine against veterinary pathogens. Critical Constraint: Standard Mueller-Hinton broth contains thymidine, which antagonizes sulfonamides (bypassing the folate block). Thymidine-depleted media is mandatory.

Workflow Visualization:

MIC_Protocol Step1 Step 1: Media Prep Use Mueller-Hinton Broth (Lysed Horse Blood added to deplete thymidine) Step3 Step 3: Dilution Series Sulfisomidine range: 0.25 - 512 µg/mL Step1->Step3 Step2 Step 2: Inoculum Adjust culture to 0.5 McFarland Standard Step2->Step3 Step4 Step 4: Incubation 35°C for 16-20 hours (Ambient Air) Step3->Step4 Decision Read Results Step4->Decision Result1 Valid Test: Clear buttons vs. turbid controls Decision->Result1 80% inhibition Result2 Invalid Test: Heavy growth in drug wells (Thymidine contamination?) Decision->Result2 <80% inhibition

Figure 2: MIC Determination Workflow. Note the critical requirement for thymidine depletion to prevent false resistance.

Protocol: Crystalluria Risk Assessment (In Vitro)

Objective: Verify solubility in simulated feline urine.

  • Preparation: Prepare synthetic urine buffer at pH 5.5, 6.0, and 6.5.

  • Saturation: Add Sulfisomidine in excess (1 g/100 mL) and incubate at 37°C for 2 hours with agitation.

  • Filtration: Filter supernatant through a 0.45 µm membrane.

  • Quantification: Analyze filtrate via HPLC-UV (270 nm).

  • Microscopy: Examine residue for characteristic "shock of wheat" or needle-shaped crystals.

Part 4: Clinical Positioning & Future Outlook

While potentiated sulfonamides (e.g., Trimethoprim-Sulfadiazine) are the current standard due to synergistic bactericidal activity, Sulfisomidine retains high value in specific research and compounding niches:

  • Renal-Compromised Patients: For animals with pre-existing renal insufficiency where high fluid throughput cannot be guaranteed, Sulfisomidine's high solubility provides a safety buffer.

  • Urinary Acidifiers: In treatment protocols involving urinary acidifiers (e.g., for struvite dissolution), Sulfisomidine is the preferred sulfonamide as it resists precipitation in the acidified urine.

Research Directive: Future drug development should investigate co-formulating Sulfisomidine with DHFR inhibitors (like Trimethoprim or Ormetoprim) to create a "Renal-Safe Potentiated Sulfonamide" specifically for feline geriatric medicine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5343, Sulfisomidine. PubChem. Available at: [Link]

  • DrugBank Online. Sulfisomidine: DB01270. DrugBank.[12] Available at: [Link]

  • Papich, M. G. (2016). Saunders Handbook of Veterinary Drugs: Small and Large Animal. Elsevier Health Sciences. (Reference for sulfonamide pharmacokinetics and solubility profiles in veterinary species).
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. VET01. (Standard for thymidine-free media requirements).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Sulfisomidine as a Reference Standard in HPLC Analysis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sulfisomidine as a reference standard in High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sulfisomidine as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis. The protocol herein is designed to ensure scientific integrity, offering a self-validating system for the accurate quantification of sulfisomidine and related sulfonamides. This guide delves into the causality behind experimental choices, grounding the methodology in established scientific principles and regulatory standards.

Introduction: The Role of Sulfisomidine in Pharmaceutical Analysis

Sulfisomidine is a sulfonamide antibacterial agent characterized by a pyrimidine ring with methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position[1]. While its clinical use has seen a decline with the advent of more potent antibiotics, its stable chemical structure makes it an excellent candidate for a reference standard in analytical laboratories. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The accuracy of any HPLC analysis is fundamentally dependent on the purity and characterization of the reference standard.

It is important to note that while this guide focuses on sulfisomidine, official monographs in major pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) are readily available for structurally similar sulfonamides such as sulfadimidine (also known as sulfamethazine) and sulfadiazine sodium[2][3][4]. These monographs provide the definitive criteria for purity and identification that a reference standard must meet. Although a specific monograph for sulfisomidine sodium was not identified, the principles of characterization and use as a reference standard remain the same. The sodium salt of sulfisomidine can be utilized to enhance aqueous solubility.

Physicochemical Properties of Sulfisomidine: The Foundation for Method Development

A thorough understanding of the physicochemical properties of sulfisomidine is paramount for developing a robust HPLC method. These properties dictate the choice of the stationary phase, mobile phase composition, and detector settings.

PropertyValueSignificance in HPLC Method Development
Molecular Formula C₁₂H₁₄N₄O₂S[5]Determines the molecular weight and elemental composition.
Molecular Weight 278.33 g/mol [1][5]Essential for calculating concentrations and molar responses.
pKa 7.25 (Uncertain)[6]The pKa value is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 units away from the pKa of the analyte. For sulfisomidine, a mobile phase pH below 5.25 or above 9.25 would be ideal.
Water Solubility 1.382 g/L (at 25 °C)[6]This relatively low aqueous solubility suggests that organic modifiers will be necessary in the mobile phase. The sodium salt form would exhibit significantly higher aqueous solubility.
Melting Point 245 °C[6]A sharp melting point is an indicator of high purity for a reference standard.
UV Absorbance Maxima at 241 nm and 297 nm in 0.01 N HClDictates the selection of the detection wavelength for the UV detector to achieve maximum sensitivity. A wavelength of 254 nm is also commonly used for sulfonamides[7].

HPLC Method Development and Optimization: A Rational Approach

The development of a reliable HPLC method for sulfisomidine involves a systematic optimization of chromatographic parameters. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or other components in the sample matrix.

Workflow for HPLC Method Development

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Validation a Column Selection (e.g., C18) b Mobile Phase Screening (Acetonitrile vs. Methanol) a->b Initial Screening c Detector Wavelength (e.g., 254 nm, 270 nm) b->c d Mobile Phase Ratio (Isocratic vs. Gradient) c->d Proceed to Optimization e pH Adjustment (Buffer Selection) d->e f Flow Rate (e.g., 1.0 mL/min) e->f g System Suitability Testing f->g Finalized Method h Method Validation (ICH Q2(R1)) g->h

Caption: A stepwise workflow for HPLC method development.

Rationale for Parameter Selection
  • Column Chemistry: A C18 (octadecyl) column is the most common choice for the analysis of sulfonamides due to their moderate polarity. The nonpolar stationary phase allows for good retention and separation based on the hydrophobic characteristics of the analytes.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower backpressure.

    • Aqueous Buffer: A buffer is crucial to control the pH of the mobile phase and ensure the consistent ionization state of sulfisomidine. Given its pKa of approximately 7.25, a mobile phase with a pH around 5.5 to 6.0 is a good starting point to ensure the compound is in a non-ionized or partially ionized state, leading to predictable retention. A phosphate or acetate buffer is suitable.

  • Detection: A photodiode array (PDA) or a variable wavelength UV detector is ideal. Based on the UV absorbance maxima, a detection wavelength of 254 nm or 270 nm is recommended for good sensitivity[7][8].

Detailed Protocol for HPLC Analysis of Sulfisomidine

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sulfisomidine reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate and phosphoric acid (or other suitable buffer components).

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Preparation of Solutions
  • Mobile Phase Preparation (Example): Prepare a buffer solution of 25 mM potassium dihydrogen phosphate in water. Adjust the pH to 5.7 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. A common starting ratio is 80:20 (v/v) buffer:acetonitrile. Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the sulfisomidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light[6].

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 25 mM Potassium Phosphate Buffer (pH 5.7) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of sulfisomidine.

  • Inject the sample solutions (prepared in the mobile phase and filtered).

  • Determine the concentration of sulfisomidine in the samples from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A crucial step in utilizing sulfisomidine as a reference standard is the validation of the analytical method. The validation process demonstrates that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation[9][10].

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the peak for sulfisomidine is free from interference from other components (e.g., impurities, degradation products, matrix components).Peak purity analysis (using a PDA detector), comparison with a blank and placebo, and forced degradation studies.
Linearity To establish a linear relationship between the concentration of sulfisomidine and the detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%) are varied.
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. This involves subjecting the sulfisomidine standard to various stress conditions to generate potential degradation products.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis Sulfisomidine Sulfisomidine Standard Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sulfisomidine->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sulfisomidine->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Sulfisomidine->Oxidation Thermal Thermal Stress (e.g., 80°C) Sulfisomidine->Thermal Photolytic Photolytic Stress (UV light) Sulfisomidine->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Resolution Assess Peak Purity and Resolution from Degradants HPLC->Resolution

Caption: Workflow for forced degradation studies.

Conclusion

The use of a well-characterized sulfisomidine reference standard is fundamental to achieving accurate and reliable results in the HPLC analysis of sulfonamides. This guide has provided a comprehensive framework for the development, optimization, and validation of a suitable HPLC method. By adhering to the principles of scientific integrity and following established regulatory guidelines, laboratories can ensure the trustworthiness of their analytical data, which is critical in research, drug development, and quality control.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5343, Sulfisomidine. [Link]

  • European Pharmacopoeia 6.0. (2008). Sulfadimidine. pp. 2984.
  • United States Pharmacopeia 29-National Formulary 24. (2006). Sulfadiazine Sodium. pp. 2027.
  • MONOGRAPHS (USP). (2004). Pharmacopeial Forum, 30(2).
  • Stoilov, V., & Koyunova, S. (2019).
  • Wikipedia. (2023). Sulfisomidine. [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2014). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 438-444.
  • Abu-Lafi, S., Ghanem, M., & Al-Rimawi, F. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Adibkia, K., Shayan, M., & Barzegar-Jalali, M. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • Abu-Lafi, S., Al-Rimawi, F., & Ghanem, M. (2015). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Trimethoprim, Sulfadimidine Sodium and Tylosin Tartrate in injectable solution formulation. Journal of Applied Pharmaceutical Science, 5(1), 10-15.
  • Kowalska, S., Cwynar, P., & Giergiel, M. (2021).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Subbaiah, P. V., & Shah, D. A. (2011). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • United States Pharmacopeia 29-National Formulary 24. (2006). Sulfamethazine. pp. 2030.

Sources

Application

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Sulfisomidine Sodium

Abstract This application note describes a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of sulfisomidine sodium in bulk...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of sulfisomidine sodium in bulk drug substance and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using an isocratic mobile phase of phosphate buffer (pH 6.8) and acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min, with UV detection at 270 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Forced degradation studies demonstrated the method's specificity, with the peak for sulfisomidine being well-resolved from all degradation products. The calibration curve was linear over a concentration range of 10-150 µg/mL with a correlation coefficient (R²) of >0.999. The method exhibited excellent accuracy (recovery between 98.0% and 102.0%) and high precision (RSD < 2%). This validated method is suitable for routine quality control and stability analysis of sulfisomidine sodium.

Introduction

Sulfisomidine (4-amino-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide) is a sulfonamide antibacterial agent. Like other sulfa drugs, it acts by competitively inhibiting the enzyme dihydropteroate synthetase, which is essential for bacterial folic acid synthesis. Accurate and reliable quantification of sulfisomidine sodium, its salt form, is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.

While classical techniques like titrimetry and UV-Vis spectrophotometry exist for sulfonamide analysis, they often lack the specificity required for modern pharmaceutical quality control.[3] A stability-indicating method is essential as it must be able to quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[4] High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the preeminent technique for this purpose due to its high sensitivity, specificity, and resolving power.[3][5]

This note details the development and full validation of an isocratic RP-HPLC method designed for the routine analysis of sulfisomidine sodium, grounded in the principles of the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.[6]

Materials and Methods

  • Reference Standard: Sulfisomidine Sodium (USP Reference Standard or equivalent, purity >99.5%)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Sodium Hydroxide (AR Grade)

    • Hydrochloric Acid (AR Grade)

    • Hydrogen Peroxide (30%, AR Grade)

    • High-purity water (Milli-Q® or equivalent)

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • Class A volumetric glassware

Chromatographic Method Development

The primary objective was to develop a simple, isocratic method capable of separating sulfisomidine sodium from potential degradation products.

  • Column Selection: A C18 stationary phase was chosen as it is highly effective for retaining and separating moderately polar compounds like sulfonamides.[7][8] A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Wavelength Selection: The UV spectrum of sulfisomidine in the mobile phase was scanned. Sulfonamides typically exhibit strong absorbance between 250-280 nm.[9][10] A detection wavelength of 270 nm was selected as it offered high sensitivity for the parent drug and its degradation products, consistent with literature values for similar sulfonamides like sulfadiazine.[11]

  • Mobile Phase Optimization: An isocratic mobile phase was preferred for its simplicity and robustness. A mixture of an aqueous buffer and an organic modifier is ideal for reversed-phase chromatography.

    • Organic Phase: Acetonitrile was chosen over methanol as it generally provides better peak shape and lower backpressure.

    • Aqueous Phase: A phosphate buffer was selected to control the pH. The pH was adjusted to 6.8 to ensure that sulfisomidine (with a reported pKa of ~7.25) is in a consistent, predominantly non-ionized state, leading to stable retention and symmetric peak shape.

    • Ratio: A ratio of 70:30 (v/v) of Buffer:Acetonitrile was found to provide an optimal retention time of approximately 4-6 minutes, allowing for good separation from early-eluting degradants without an excessively long run time.

Protocol 1: Preparation of Solutions

4.1 Phosphate Buffer (25 mM, pH 6.8)

  • Weigh 3.4 g of potassium dihydrogen phosphate and dissolve in 1000 mL of high-purity water.

  • Adjust the pH to 6.8 ± 0.05 with a dilute solution of sodium hydroxide or ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

4.2 Mobile Phase

  • Combine 700 mL of the Phosphate Buffer (pH 6.8) with 300 mL of acetonitrile.

  • Mix thoroughly and degas by sonication for 10-15 minutes.

4.3 Diluent

  • The mobile phase is used as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

4.4 Standard Stock Solution (500 µg/mL of Sulfisomidine)

  • Accurately weigh approximately 27.1 mg of Sulfisomidine Sodium reference standard (equivalent to 25 mg of sulfisomidine free form, correcting for the salt factor) into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

4.5 Working Standard Solutions (for Linearity and Assay)

  • Prepare a 50 µg/mL working standard by diluting 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

  • Prepare other concentrations for the linearity curve by appropriate serial dilutions from the stock solution.

Protocol 2: HPLC System Operation and Analysis

5.1 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25mM Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 20 µL
Run Time 10 minutes

5.2 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the 50 µg/mL working standard solution to check for system suitability. The %RSD for the peak area should be ≤ 2.0%.

  • Inject the standard and sample solutions in a defined sequence.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1]

G cluster_dev Method Development cluster_val ICH Q2(R1) Validation Dev Define Analytical Target Profile Opt Optimize HPLC Parameters (Column, Mobile Phase, λ) Dev->Opt Rationale-driven Spec Specificity (Forced Degradation) Opt->Spec Final Method Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LODQ LOD & LOQ Rob Robustness Final Validated Method Suitable for Routine QC & Stability Rob->Final

6.1 Specificity (Forced Degradation Studies) To demonstrate that the method is stability-indicating, forced degradation studies were conducted.[12] A target degradation of 5-20% is recommended to ensure that degradation products are generated at a sufficient level for detection without destroying the main analyte.[13][14]

  • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Store at room temperature for 24 hours, then dilute to the final concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dilute to the final concentration.

  • Analyze all samples alongside an unstressed control sample. Evaluate peak purity of the sulfisomidine peak using a PDA detector to confirm no co-eluting peaks.

6.2 Linearity

  • Prepare a series of at least five concentrations of sulfisomidine sodium from the stock solution, ranging from 10 µg/mL to 150 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

6.3 Accuracy (Recovery)

  • Prepare a placebo formulation.

  • Spike the placebo with the sulfisomidine sodium standard at three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 50 µg/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

6.4 Precision

  • Repeatability (Intra-day Precision): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for the combined results from both sets of experiments.

6.5 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

6.6 Robustness

  • Introduce small, deliberate variations to the method parameters one at a time.

  • Variations to be tested:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., 68:32 and 72:28 buffer:acetonitrile)

    • pH of the Buffer (± 0.2 units)

    • Column Temperature (± 5 °C)

  • Analyze the system suitability of the modified method and assess the impact on retention time and peak area.

Results and Discussion

The validation results are summarized in the tables below. All results met the predefined acceptance criteria.

G cluster_protocol Validation Protocol Execution cluster_data Data Analysis & Acceptance Start Prepare Solutions (Standards, Samples) SST System Suitability Test (%RSD <= 2%) Start->SST Exec Execute Validation Tests (Linearity, Accuracy, etc.) SST->Exec If Pass Analyze Analyze Data (Calculate %RSD, %Recovery, R²) Exec->Analyze Compare Compare Results to Acceptance Criteria Analyze->Compare Report Generate Validation Report Compare->Report If Pass

System Suitability The system was deemed suitable for analysis as the %RSD for five replicate injections was 0.45%, which is well below the 2.0% limit.

Specificity In all forced degradation conditions, the degradation products were well-resolved from the parent sulfisomidine peak. Peak purity analysis confirmed the homogeneity of the analyte peak, demonstrating the stability-indicating nature of the method.

Table 1: Linearity Results

Parameter Result Acceptance Criteria
Linearity Range 10 - 150 µg/mL -
Correlation Coefficient (R²) 0.9998 ≥ 0.999

| Regression Equation | y = 45872x + 1254 | - |

Table 2: Accuracy (Recovery) Results

Level Amount Spiked (µg/mL) Mean Recovery (%) % RSD Acceptance Criteria
80% 40 99.5 0.62 Recovery: 98.0-102.0%
100% 50 100.8 0.45 %RSD ≤ 2.0%

| 120% | 60 | 100.2 | 0.51 | |

Table 3: Precision Results

Precision Type n Mean Assay (%) % RSD Acceptance Criteria
Repeatability 6 99.8 0.55% %RSD ≤ 2.0%

| Intermediate Precision | 12 | 100.1 | 0.89% | %RSD ≤ 2.0% |

LOD & LOQ The calculated LOD was 0.25 µg/mL and the LOQ was 0.75 µg/mL, indicating the method has high sensitivity.

Robustness The method was found to be robust, as minor deliberate changes in the analytical parameters did not lead to significant changes in system suitability results, retention times, or peak areas.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of sulfisomidine sodium. The method meets all the requirements of the ICH Q2(R1) guideline and can be reliably used for routine quality control analysis and stability studies of sulfisomidine sodium in bulk and finished pharmaceutical products.

References

  • Kumar, V. A., & Suneetha, D. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research, 7(3), 1234-1240. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • Raju, N. A., et al. (2012). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 2(4), 293-299. Available at: [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 247-253. Available at: [Link]

  • Sravani, G., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available at: [Link]

  • Abdullah, N., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF SULFACETAMIDE SODIUM AND PREDNISOLONE SODIUM PHOSPHATE. Acta Poloniae Pharmaceutica, 75(2), 283-290. Available at: [Link]

  • Ghanem, M. M., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2016, 9240831. Available at: [Link]

  • Anthemidis, A., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 5(5), 452-456. Available at: [Link]

  • Khan, I. U., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of the Chinese Chemical Society, 59(3), 345-352. Available at: [Link]

  • Al-Ghannam, S. M. (2019). Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry. International Journal of Analytical Chemistry, 2019, 5140134. Available at: [Link]

  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 186-190. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfadiazine. Retrieved February 6, 2026, from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2019). Micro Spectrophotometric Determination and Cloud Point Extraction of Sulphadimidine Sodium in Pure form and Pharmaceutical Drug. Baghdad Science Journal, 16(1), 127-136. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • ResearchGate. (2012). Simultaneous ultraviolet–spectrophotometric determination of sulfonamides by multivariate calibration approaches. Available at: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 6, 2026, from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Little, T. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10). Available at: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved February 6, 2026, from [Link]

Sources

Method

In vivo efficacy studies of sulfisomidine sodium in a mouse infection model

Application Note: In Vivo Efficacy Assessment of Sulfisomidine Sodium in a Murine Systemic Infection Model Executive Summary This application note provides a rigorous, standardized protocol for evaluating the therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Efficacy Assessment of Sulfisomidine Sodium in a Murine Systemic Infection Model

Executive Summary

This application note provides a rigorous, standardized protocol for evaluating the therapeutic efficacy of Sulfisomidine Sodium , a short-acting, highly soluble sulfonamide antibiotic, using a murine systemic infection (sepsis) model. Unlike long-acting sulfonamides, Sulfisomidine requires precise temporal dosing to maintain plasma concentrations above the Minimum Inhibitory Concentration (MIC). This guide integrates in vitro potency validation, pharmacokinetic (PK) bridging, and in vivo survival analysis to ensure robust, reproducible data suitable for regulatory submission or lead optimization.

Introduction & Mechanistic Rationale

Sulfisomidine Sodium (N1-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide sodium salt) acts as a competitive antagonist of para-aminobenzoic acid (PABA). It inhibits dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.[1][2][3]

  • Mechanism: Bacteriostatic.[2][3] It depletes the folate pool, halting DNA/RNA synthesis and arresting bacterial cell division.[2][3]

  • Key Property: The sodium salt confers high aqueous solubility, minimizing the risk of crystalluria—a common nephrotoxic side effect of older sulfonamides—and facilitating parenteral (IV/IP) administration in animal models.

  • Challenge: Sulfisomidine has a relatively short half-life (

    
    ). In mice, metabolic clearance (acetylation and renal excretion) is significantly faster than in humans. Therefore, this protocol emphasizes a high-frequency dosing regimen  to prevent therapeutic failure due to sub-therapeutic troughs.
    
Figure 1: Mechanism of Action (Folate Pathway Inhibition)

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Pteridine->DHPS Dihydropteroic Dihydropteroic Acid DHPS->Dihydropteroic Catalysis Sulfisomidine Sulfisomidine Sodium (Inhibitor) Sulfisomidine->DHPS Competitive Inhibition Dihydrofolic Dihydrofolic Acid Dihydropteroic->Dihydrofolic DNA DNA/RNA Synthesis (Bacterial Growth) Dihydrofolic->DNA Downstream Pathway

Caption: Sulfisomidine competes with PABA for the active site of DHPS, blocking folate synthesis.[2][3][4]

Experimental Design Strategy

A successful efficacy study relies on a "Self-Validating" workflow. Skipping the MIC or PK pilot phases often leads to ambiguous results where treatment failure cannot be distinguished from improper dosing.

Figure 2: Study Workflow

Workflow Step1 Phase 1: In Vitro MIC Determination Step2 Phase 2: PK Pilot (Define T > MIC) Step1->Step2 Select Sensitive Strain Step3 Phase 3: Infection Model (Sepsis) Step2->Step3 Set Dose Frequency Step4 Data Analysis (Survival/CFU) Step3->Step4

Caption: Sequential phases ensure the chosen dose is scientifically justified before infection.

Phase 1: In Vitro Validation (MIC Determination)

Before animal work, confirm the susceptibility of the challenge strain. Sulfonamides are often tested using Mueller-Hinton Broth (MHB) , but care must be taken regarding folate content in the media, which can antagonize the drug.

  • Protocol Standard: CLSI M07-A10 (Broth Microdilution).

  • Critical Reagent: Use Lysed Horse Blood or ensure media is low in thymidine/thymine to prevent false resistance.

  • Target Strain: Escherichia coli (ATCC 25922) or Streptococcus pyogenes (ATCC 19615).

  • Acceptance Criteria: The MIC should be

    
     (ideally 
    
    
    
    ) to be achievable in vivo.

Phase 2: Pharmacokinetic (PK) Pilot

Objective: Determine the dosing frequency required to maintain plasma levels above the MIC for at least 40-50% of the dosing interval (


).
  • Animals: 9 Mice (CD-1, Female, 20-25g).

  • Dose: 100 mg/kg (Subcutaneous - SC or Intraperitoneal - IP).

  • Sampling: Terminal cardiac puncture at 0.5, 1, 2, 4, and 8 hours (n=3 per timepoint).

  • Analysis: HPLC or LC-MS/MS of plasma.

  • Outcome: Calculate Half-life (

    
    ).
    
    • Note: Sulfisomidine

      
       in mice is estimated at 1–2 hours.
      
    • Implication: Dosing will likely be required q4h (every 4 hours) or q6h .

Phase 3: Murine Systemic Infection Model (Protocol)

This protocol describes a lethal sepsis model. The endpoint is survival (efficacy) or bacterial load reduction.

Materials & Reagents
  • Test Article: Sulfisomidine Sodium (CAS 2462-17-1).[5][6] Dissolve in sterile saline (0.9% NaCl). Solution should be clear (pH ~8.5-9.5).

  • Vehicle: Sterile Saline.

  • Challenge Organism: E. coli ATCC 25922 (or clinical isolate).

  • Virulence Enhancer: 5% Hog Gastric Mucin (HGM) in saline. (Crucial for establishing lethal sepsis with extracellular bacteria like E. coli without using massive inocula).

  • Animals: Female CD-1 or BALB/c mice, 6-8 weeks old, 22-25g.

Inoculum Preparation
  • Grow bacteria overnight on Blood Agar plates.

  • Suspend colonies in saline to match 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Dilute 1:10 into 5% Hog Gastric Mucin . Final target: ~

    
     CFU/mouse.
    
    • Why Mucin? It inhibits initial phagocytosis and complement activity, allowing the bacteria to establish a systemic infection from the IP space.

Experimental Groups
GroupNTreatmentDose (mg/kg)RouteFrequency
1 (Vehicle) 10SalineN/ASC/IPq4h
2 (Low Dose) 10Sulfisomidine Na50SC/IPq4h
3 (Mid Dose) 10Sulfisomidine Na100SC/IPq4h
4 (High Dose) 10Sulfisomidine Na200SC/IPq4h
5 (Control) 5Ceftriaxone20SCq24h
  • Note:SC (Subcutaneous) administration is preferred for treatment to avoid injuring the peritoneum which is already inflamed from the IP bacterial injection.

Step-by-Step Procedure
  • Acclimatization: Acclimatize mice for 5 days prior to study.

  • Infection (T=0): Inject 0.5 mL of the Bacterial/Mucin suspension Intraperitoneally (IP) into the right lower quadrant of the abdomen.

  • Treatment Initiation (T+1h): Administer the first dose of Sulfisomidine Sodium 1 hour post-infection. This "therapeutic" mode mimics clinical scenarios better than prophylaxis.

  • Maintenance Dosing: Administer subsequent doses every 4 hours (q4h) for 24-48 hours.

    • Alternative: If q4h is logistically impossible, use q6h but increase the dose to compensate for rapid clearance.

  • Monitoring: Monitor animals for morbidity (huddling, piloerection, lethargy) and mortality every 2-4 hours for the first 24 hours, then twice daily up to Day 5.

  • Scoring: Use a standardized clinical score. Animals reaching a "moribund" state (inability to right themselves) must be euthanized and counted as "dead" for survival analysis.

Data Analysis & Interpretation

Survival Analysis

Plot Kaplan-Meier survival curves. Use the Log-Rank (Mantel-Cox) test to compare treated groups vs. vehicle.

  • Success Metric: A statistically significant (

    
    ) increase in survival rate or Mean Survival Time (MST) compared to vehicle.
    
Bacterial Burden (Optional Satellite Group)

To prove the drug is inhibiting bacterial growth (and not just acting as an anti-inflammatory), sacrifice a satellite group (n=3) at 24 hours.

  • Aseptically harvest Spleen and Blood .

  • Homogenize spleen in PBS.

  • Perform serial dilutions and plate on Agar.

  • Calculate

    
     CFU/g tissue.
    

Example Data Presentation:

TreatmentSurvival (%) at 48hMean Survival Time (h)Log10 CFU Reduction (Spleen)
Vehicle0%18.5-
Sulfisomidine (50 mg/kg)40%32.01.2
Sulfisomidine (200 mg/kg)90%>483.5

Troubleshooting & Quality Control

  • Issue: High Survival in Vehicle Group.

    • Cause: Inoculum too low or Mucin concentration incorrect.

    • Fix: Perform an LD50 virulence titration of the bacteria + mucin prior to the main study.

  • Issue: Crystalluria/Toxicity in High Dose.

    • Cause: Sulfonamide precipitation in renal tubules.

    • Fix: Although the Sodium salt is soluble, dehydration exacerbates this. Ensure mice have ad libitum access to water. Check urine pH; alkalinization (adding bicarbonate to water) can increase solubility.

  • Issue: Inconsistent Efficacy.

    • Cause: PABA in diet. Standard mouse chow contains PABA, which antagonizes sulfonamides.

    • Fix:CRITICAL: Switch mice to a PABA-free synthetic diet (e.g., purified casein diet) 3-5 days before and during the infection study. This is a common failure point in sulfonamide research.

References

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship and mode of action.[3][4] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Lorian, V. (Ed.). (2005).[7][6] Antibiotics in Laboratory Medicine (5th ed.). Lippincott Williams & Wilkins. (Standard reference for MIC and In Vivo correlations).

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1-10. Link

  • Frimodt-Møller, N., et al. (2010). The Mouse Peritonitis/Sepsis Model. In: Handbook of Animal Models of Infection. Academic Press.
  • PubChem. (2023).[6] Sulfisomidine Sodium (Compound Summary). National Library of Medicine. Link[6]

Sources

Application

Studying folate synthesis inhibition using sulfisomidine sodium

Abstract & Introduction Sulfisomidine sodium is a short-acting sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS). Unlike many modern sulfonamides used solely in combinati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sulfisomidine sodium is a short-acting sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS). Unlike many modern sulfonamides used solely in combination therapies, sulfisomidine’s high solubility (due to the sodium salt form) makes it an excellent model compound for studying the kinetics of folate pathway inhibition in aqueous environments without the confounding effects of organic solvents like DMSO.

This guide provides a comprehensive workflow for researchers characterizing DHPS inhibition. It covers compound preparation, cell-free enzymatic assays, and whole-cell susceptibility testing, emphasizing the critical requirement of thymidine-free environments to prevent metabolic bypass of the folate blockade.

Mechanism of Action

Bacteria cannot uptake exogenous folate; they must synthesize it de novo.[1] Sulfisomidine mimics para-aminobenzoic acid (PABA).[2] DHPS erroneously binds sulfisomidine instead of PABA, creating a "dead-end" analog that cannot be converted into dihydrofolate, thereby arresting DNA synthesis and cell division.

Pathway Visualization

The following diagram illustrates the specific intervention point of sulfisomidine within the folate biosynthesis pathway.

FolatePathway Pteridine Dihydropterin Pyrophosphate DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Normal Catalysis Sulfisomidine INHIBITOR: Sulfisomidine Sodium Sulfisomidine->DHPS Competitive Inhibition DHF Dihydrofolate DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (Active Cofactor) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA

Figure 1: The Folate Biosynthesis Pathway.[3] Sulfisomidine competes with PABA for the active site of DHPS, preventing the formation of Dihydropteroic Acid.

Experimental Protocols

Protocol A: Preparation of Sulfisomidine Sodium Stock

Rationale: Sulfisomidine sodium is the salt form, rendering it highly water-soluble compared to the base form. However, it is alkaline in solution. Proper buffering is essential to prevent precipitation when added to physiological assays.

Materials:

  • Sulfisomidine Sodium (CAS: 515-64-0)

  • Sterile Deionized Water (Milli-Q)

  • 0.22 µm PES Syringe Filter (Do NOT autoclave sulfonamides; they are heat-labile).

Procedure:

  • Weighing: Weigh 100 mg of Sulfisomidine Sodium.

  • Dissolution: Dissolve in 10 mL of sterile Milli-Q water to create a 10 mg/mL stock solution.

    • Note: Unlike sulfamethoxazole, DMSO is not required.

  • pH Adjustment (Critical): Check pH. The sodium salt solution will be alkaline (pH ~9-10). If adding to a pH-sensitive enzymatic assay, neutralize slightly with 0.1 N HCl, but do not drop below pH 7.0, or the free base may precipitate.

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile cryovial.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Cell-Free DHPS Inhibition Assay (Bratton-Marshall Method)

Rationale: This assay measures the amount of unreacted PABA or the formation of sulfonamide-adducts. The classic Bratton-Marshall reaction colorimetrically detects primary aromatic amines (like PABA and Sulfisomidine). To measure inhibition, we track the consumption of PABA in the presence of the drug.

Reagents:

  • Enzyme: Recombinant E. coli DHPS (purified).

  • Substrates: PABA (50 µM) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP, 50 µM).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 10 mM DTT.

  • Development Reagents:

    • 0.1% Sodium Nitrite (freshly prepared).

    • 0.5% Ammonium Sulfamate.

    • 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).

Step-by-Step:

  • Setup: In a 96-well plate, add 10 µL of Sulfisomidine Sodium (serial dilutions: 0.1 µM to 1000 µM).

  • Enzyme Addition: Add 50 µL of DHPS enzyme solution. Incubate at 37°C for 5 minutes.

  • Reaction Start: Add 40 µL of Substrate Mix (PABA + DHPPP).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination & Development:

    • Add 20 µL 1M HCl (stops reaction).

    • Add 20 µL 0.1% Sodium Nitrite (wait 3 min).

    • Add 20 µL 0.5% Ammonium Sulfamate (wait 2 min to remove excess nitrite).

    • Add 20 µL 0.1% NEDD.

  • Readout: Measure Absorbance at 540 nm .

    • Interpretation: High absorbance = High primary amine concentration. In this specific setup, you are measuring the remaining PABA (and Sulfisomidine). Note: Because Sulfisomidine is also a primary amine, it reacts with Bratton-Marshall reagents. For precise kinetics, HPLC separation (Protocol C) is preferred to distinguish PABA from the drug.

Protocol C: HPLC-Based Direct Quantification (High Precision)

Rationale: To avoid the colorimetric interference of sulfonamides in the Bratton-Marshall assay.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: 85% Phosphate Buffer (pH 3.0) / 15% Acetonitrile.

  • Detection: UV at 270 nm.

  • Flow Rate: 1.0 mL/min.

Analysis: Sulfisomidine and PABA have distinct retention times. Quantify the reduction in PABA peak area relative to the formation of Dihydropteroate product.

Protocol D: Whole-Cell MIC Determination (Thymidine-Free)

Rationale: Standard media often contains thymidine. Bacteria can utilize exogenous thymidine to bypass the folate blockade (the "thymidine save"), resulting in false resistance.

Materials:

  • Media: Mueller-Hinton Broth (MHB). CRITICAL: Must be certified "Thymidine/Thymine-Free" (e.g., cation-adjusted MHB-II).

  • Organism: E. coli ATCC 25922 (Quality Control strain).

  • Lysis: Horse blood (defibrinated) if testing fastidious organisms, but lysed horse blood contains thymidine phosphorylase which improves sulfonamide activity.

Workflow Visualization:

MIC_Workflow Step1 1. Inoculum Prep 0.5 McFarland (Direct Colony) Step2 2. Dilution Dilute 1:100 in MHB (Thymidine-Free) Step1->Step2 Step3 3. Plate Setup Add Sulfisomidine (Serial Dilution) Step2->Step3 Step4 4. Incubation 35°C, 16-20 hrs Ambient Air Step3->Step4 Step5 5. Readout Visual Turbidity Determine MIC Step4->Step5

Figure 2: CLSI-compliant workflow for Sulfonamide MIC testing. Note the specific requirement for thymidine-free media.

Data Analysis & Troubleshooting

Comparative Properties
PropertySulfisomidine SodiumSulfamethoxazoleRelevance
Solubility (Water) High (>50 mg/mL)Low (<0.5 mg/mL)Sodium salt allows easier stock prep.[4]
Half-life Short (~6-8 hrs)Intermediate (~10-12 hrs)Requires frequent dosing in vivo; good for rapid in vitro kinetics.
pKa ~7.4~6.0Affects ionization at physiological pH.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High MICs in Control Strain Thymidine contamination in media.Use MHB treated with Thymidine Phosphorylase or buy certified Thymidine-free lots.
Precipitation in Assay pH shock (Sodium salt is alkaline).Dilute stock in buffered media (HEPES/Tris) before adding to enzyme mix.
Non-linear Kinetics Substrate depletion.Ensure PABA/DHPPP are saturating (>Km) during inhibition studies.

References

  • Brown, G. M. (1962). The biosynthesis of folic acid.[2][5][6] Journal of Biological Chemistry, 237(2), 536-540. Link

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[7] Link

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128, 537-550. Link

  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase.[3][5] Nature Structural Biology, 4, 490–497. Link

Sources

Method

Application Note: High-Throughput Screening Assays for the Identification of Novel Dihydropteroate Synthase Inhibitors Using Sulfisomidine as a Control

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the principles and execution of high-throughput screening (HTS) assays for the discovery of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the principles and execution of high-throughput screening (HTS) assays for the discovery of novel inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Sulfisomidine, a well-characterized sulfonamide antibiotic, serves as a benchmark inhibitor and control compound throughout the described protocols. We delve into the causality behind experimental design, offering detailed, field-proven protocols for both biochemical and cell-based HTS assays. This guide is designed to equip researchers with the necessary knowledge to implement robust and self-validating screening campaigns, ultimately accelerating the identification of new antibacterial agents to combat rising antibiotic resistance.

Introduction: The Imperative for New Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to discover and develop novel antibacterial agents with new mechanisms of action. The bacterial folic acid synthesis pathway presents an attractive target for antimicrobial drug development because it is essential for bacterial survival and absent in humans, who obtain folic acid from their diet.[1]

Sulfonamides were among the first synthetic antibiotics to be widely used and function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in this pathway.[1][2] Sulfisomidine, a member of the sulfonamide class, acts as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[2][3] This inhibition is bacteriostatic, meaning it halts bacterial growth and proliferation, allowing the host's immune system to clear the infection.[2] Due to its well-defined mechanism of action, sulfisomidine is an excellent control compound for HTS assays targeting DHPS.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries for their effects on a specific biological target.[4][5] By automating and miniaturizing assays, HTS allows for the screening of millions of compounds in a relatively short period, significantly accelerating the identification of potential drug candidates.[5][6] This application note will focus on HTS assays designed to identify novel inhibitors of DHPS, using sulfisomidine as a reference.

The Target: Dihydropteroate Synthase (DHPS) and its Role in Folic Acid Synthesis

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, a crucial step in the biosynthesis of folic acid.[2][7] Folic acid is a vital precursor for the synthesis of nucleotides (purines and pyrimidines), the building blocks of DNA and RNA.[2] By inhibiting DHPS, sulfonamides like sulfisomidine disrupt DNA replication and repair, leading to the cessation of bacterial growth.[1][2]

The following diagram illustrates the mechanism of action of sulfisomidine in the bacterial folic acid synthesis pathway.

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes THF Tetrahydrofolate (Essential for DNA synthesis) DHP->THF Further enzymatic steps Sulfisomidine Sulfisomidine Sulfisomidine->DHPS Inhibition Competitive Inhibition FP_Assay_Principle cluster_low_fp Low FP Signal cluster_high_fp High FP Signal cluster_competition Competition (Hit Identification) Tracer_free Fluorescent Tracer (Unbound, Fast Rotation) Low_Signal Depolarized Light Tracer_free->Low_Signal DHPS DHPS Enzyme Tracer_bound Fluorescent Tracer (Bound, Slow Rotation) DHPS->Tracer_bound High_Signal Polarized Light Tracer_bound->High_Signal Inhibitor Inhibitor Compound (e.g., Sulfisomidine) DHPS_inhibited DHPS Enzyme Inhibitor->DHPS_inhibited Tracer_displaced Fluorescent Tracer (Displaced) Low_Signal_hit Low FP Signal Tracer_displaced->Low_Signal_hit

Caption: Principle of the Fluorescence Polarization Assay for DHPS.

Detailed Protocol for a DHPS Fluorescence Polarization HTS Assay

This protocol is designed for a 384-well plate format, which is common in HTS. [4] Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Fluorescently labeled sulfonamide tracer (e.g., a fluorescein-labeled sulfanilamide derivative)

  • DHPS assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Sulfisomidine sodium (positive control)

  • DMSO (for compound dissolution)

  • 384-well, low-volume, black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Assay Workflow:

The following diagram outlines the experimental workflow for the DHPS FP-HTS assay.

HTS_Workflow Start Start Dispense_Compounds 1. Dispense Compounds (Test compounds, Sulfisomidine, DMSO) Start->Dispense_Compounds Add_Enzyme 2. Add DHPS Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate_1 3. Incubate at Room Temperature Add_Enzyme->Incubate_1 Add_Tracer 4. Add Fluorescent Tracer Solution Incubate_1->Add_Tracer Incubate_2 5. Incubate (Protected from Light) Add_Tracer->Incubate_2 Read_Plate 6. Read Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data 7. Data Analysis and Hit Identification Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

Application

Application Note: High-Resolution LC-MS/MS Quantitation of Sulfisomidine in Biological Matrices

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification of Sulfisomidine (Sulphasomidine) in biological matrices. Note on Analyte Forms...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification of Sulfisomidine (Sulphasomidine) in biological matrices.

Note on Analyte Forms: While the target analyte is often sourced as Sulfisomidine Sodium (the soluble salt form, CAS: 2462-17-1), this method detects the protonated free base Sulfisomidine (CAS: 515-64-0) in the mass spectrometer. All concentration calculations described herein assume the free base; a correction factor is provided for stock solution preparation.

Introduction & Scientific Rationale

Sulfisomidine is a short-acting sulfonamide antibiotic used in veterinary and human medicine. In pharmacokinetic (PK) and residue analysis, the primary analytical challenge is not sensitivity, but selectivity .

The Isomer Challenge

Sulfisomidine (4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide) is a structural isomer of the widely used Sulfamethazine (Sulfadimidine).

  • Identical Mass: Both have a molecular weight of 278.33 g/mol .

  • Identical Precursor Ion: Both appear at m/z 279.1 [M+H]⁺ in ESI positive mode.

  • Similar Fragmentation: Both yield major product ions at m/z 156 (sulfanilamide moiety) and m/z 186 (dimethylpyrimidinyl moiety).

Critical Directive: Mass spectrometry alone cannot distinguish these two compounds. This protocol utilizes a high-efficiency C18 chromatographic separation to resolve Sulfisomidine from Sulfamethazine, preventing false positives and over-quantification.

Strategic Method Design

Chemical Principles
  • Ionization: Sulfonamides possess an aniline amine (basic) and a sulfonamide nitrogen (acidic). Under acidic mobile phase conditions (pH ~2-3), the aniline amine is protonated, making ESI Positive mode the optimal detection method.

  • Extraction: Sulfisomidine is amphoteric.

    • Plasma:[1] Protein precipitation (PPT) is sufficient for PK studies (µg/mL levels).

    • Tissue/Milk: Liquid-Liquid Extraction (LLE) with ethyl acetate is required to remove lipids and proteins for trace residue analysis (ng/g levels).

Workflow Logic

The following diagram illustrates the decision matrix for sample preparation based on the biological matrix type.

SamplePrepWorkflow Start Biological Sample Decision Matrix Type? Start->Decision Plasma Plasma / Serum Decision->Plasma Tissue Tissue / Milk Decision->Tissue PPT Protein Precipitation (Add 3:1 ACN:Sample) Plasma->PPT Centrifuge1 Centrifuge 12,000 x g, 10 min PPT->Centrifuge1 Dilute Dilute Supernatant 1:1 with Water Centrifuge1->Dilute Inject LC-MS/MS Injection Dilute->Inject Homogenize Homogenize (Phosphate Buffer) Tissue->Homogenize LLE LLE Extraction (Ethyl Acetate) Homogenize->LLE Evap Evaporate to Dryness (N2 stream @ 40°C) LLE->Evap Recon Reconstitute (Mobile Phase A:B 90:10) Evap->Recon Recon->Inject

Figure 1: Decision tree for sample preparation ensuring optimal recovery and matrix cleanup.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Sulfisomidine Sodium (CAS 2462-17-1).[2][3][4][5]

    • Stock Prep Correction: Weigh 1.08 mg of Sulfisomidine Sodium to obtain equivalent of 1.00 mg Sulfisomidine free base.

  • Internal Standard (IS): Sulfamethoxazole-d4 or Sulfapyridine (if not analyzing Sulfapyridine simultaneously).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA).

LC-MS/MS Conditions
Liquid Chromatography (LC)[6][7][8][9][10][11]
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why: High surface area C18 is required to retain polar sulfonamides and resolve isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Program (Critical for Isomer Separation):

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold (Focusing)
6.00 30% Linear Gradient (Separation)
6.10 95% Wash
8.00 95% Wash Hold
8.10 5% Re-equilibration

| 10.00 | 5% | End |

Mass Spectrometry (MS/MS)[6][7][8][9][10][11][12][13][14]
  • Source: Electrospray Ionization (ESI), Positive Mode.[9]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source specific (typically 350-500°C).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (V)
Sulfisomidine 279.1 156.0 Quantifier 22
279.1 186.1 Qualifier 18
279.1 92.1 Qualifier 35
Sulfamethazine 279.1 156.0 Interference Check 22

| IS (Sulfamethoxazole-d4) | 258.1 | 160.1 | Internal Standard | 20 |

Step-by-Step Procedures

Preparation of Stock Solutions
  • Master Stock (1.0 mg/mL): Dissolve 10.8 mg of Sulfisomidine Sodium in 10 mL of Methanol/Water (50:50). Store at -20°C.

  • Working Standard: Dilute Master Stock with Mobile Phase A to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Plasma Sample Processing (Protein Precipitation)
  • Pipette 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% FA).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant to a clean tube or HPLC vial.

  • Dilute with 200 µL of Water (to match initial mobile phase strength).

  • Vortex and inject.[8][12]

Tissue Sample Processing (Liquid-Liquid Extraction)
  • Weigh 1.0 g of homogenized tissue.

  • Add 10 µL Internal Standard.

  • Add 5 mL Ethyl Acetate.

  • Shake mechanically for 10 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer organic (upper) layer to a glass tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A:B (90:10).

  • Filter through a 0.2 µm PTFE filter if cloudy; inject.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness (Part 2 of requirements), the method must include specific checks for the isomer issue.

System Suitability Test (SST)

Before running samples, inject a "Resolution Check Standard" containing equal concentrations of Sulfisomidine and Sulfamethazine.

  • Requirement: Baseline resolution (R > 1.5) between the two peaks.

  • Failure Mode: If peaks merge, lower the slope of the gradient (e.g., extend the 5-30% B ramp to 10 minutes).

Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)
  • Linearity:

    
     with 1/x² weighting.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).[10]

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using Matrix-Matched Calibration curves.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient too steep or column degraded.Decrease gradient slope (e.g., 2% B/min). Replace column.
Low Sensitivity Source contamination or suppression.Clean ESI shield. Switch from PPT to LLE sample prep.
High Backpressure Protein precipitation incomplete.Ensure centrifugation is sufficient. Use 0.2 µm filter plates.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.1% FA.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. Source:

  • Determination of sulfonamides in milk by ID-LC-MS/MS. Journal of Chemical Metrology, 2018. Source:

  • Simultaneous determination of 17 sulfonamides in salmon muscle by LC-MS/MS. Journal of AOAC International. Source:

  • Sulfisomidine Sodium Structure & Properties. PubChem Database. Source:[3]

  • Milk Multi-residue Screening LC-MS-MS Method. FDA Laboratory Information Bulletin (LIB 4443). Source:

Sources

Technical Notes & Optimization

Troubleshooting

Module 1: The "Invisible Precipitate" (Formulation &amp; Bioavailability)

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Optimization of Sulfisomidine Sodium Oral Dosing Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Optimization of Sulfisomidine Sodium Oral Dosing

Welcome to the Technical Support Center.

You are likely reading this because your pharmacokinetic (PK) data is displaying high variability, or your animal models are showing signs of renal distress (hematuria/crystalluria). Sulfisomidine Sodium presents a classic "solubility trap" in oral dosing: it is highly soluble in the formulation vial but chemically unstable in the gastric environment.

The following guide deconstructs these failure modes and provides self-validating protocols to ensure data integrity.

[1]

The Problem: Researchers often dissolve Sulfisomidine Sodium in water or saline. It dissolves instantly, creating a clear solution. However, upon oral gavage, bioavailability is erratic.

The Mechanism: Sulfisomidine has a pKa of approximately 7.4 [1]. The sodium salt is alkaline and soluble. When this solution hits the stomach (pH 1.2–2.0), the drug converts rapidly to its unionized, free-acid form. Because the stomach volume is low, the drug precipitates into a waxy solid or large crystals, reducing the surface area for redissolution in the intestine.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Clear solution in vial, low Cmax in plasma Gastric precipitation ("Crash-out").Switch to Suspension: Use 0.5% Carboxymethylcellulose (CMC) or Methylcellulose. Even if the drug dissolves, the viscosity prevents agglomeration in the stomach.
Esophageal irritation / regurgitation Vehicle pH is too high. Sodium salts can raise water pH to >9.0.Buffer the Solution: Adjust formulation pH to 7.5–8.0 using mild HCl or phosphate buffer before administration.
Clogging gavage needles Particle growth in suspension.Sonication: Sonicate suspension for 10 mins prior to dosing. Use ≥20G needles.
Visualizing the pH Trap

The following diagram illustrates the solubility journey of Sulfisomidine Sodium.

Sulfisomidine_Solubility cluster_0 Formulation Stage cluster_1 Gastric Stage (pH 1-2) cluster_2 Intestinal Stage (pH 6-7) Salt Sulfisomidine Sodium (Highly Soluble) Vehicle Aqueous Vehicle (pH > 8.5) Salt->Vehicle Dissolves Acid Free Acid Conversion (Unionized) Vehicle->Acid Oral Gavage Precip PRECIPITATION (Low Surface Area) Acid->Precip Rapid Crash-out Redissolve Slow Re-dissolution Precip->Redissolve Rate Limiting Step Absorb Systemic Absorption Redissolve->Absorb caption Fig 1: The 'Crash-out' effect reducing bioavailability in non-viscous vehicles.

Module 2: Species-Specific Metabolism & Toxicity[1][2]

The Problem: You observe crystalluria (crystals in urine) or kidney damage in Rats but not in Dogs (or vice versa) at similar doses.

The Mechanism: Sulfonamide toxicity is largely driven by the solubility of its metabolites.

  • Acetylation: The primary metabolic pathway for sulfonamides is N4-acetylation in the liver.[1] The acetylated metabolite is often less soluble than the parent drug, leading to renal tubule blockage [2].

  • The Dog Exception: Dogs are deficient in the enzyme N-acetyltransferase (NAT). They excrete sulfonamides largely unchanged.[1][2][3] Therefore, toxicity in dogs is driven by the parent drug, whereas in rats/humans, it is driven by the metabolite [3].

Protocol: Urine Sediment Monitoring Frequency: 24h post-dose or at termination.

  • Collect urine (metabolic cage or cystocentesis).

  • Centrifuge 1 mL urine at 1,500 rpm for 5 mins.

  • Discard supernatant; resuspend sediment in 50 µL residual urine.

  • Microscopy: Look for "shocks of wheat" or needle-like crystals (typical of sulfonamides).

  • Intervention: If crystals are present, alkalinize the animal's drinking water (0.1% Sodium Bicarbonate) to increase metabolite solubility [4].

Metabolic Pathway Logic

Species_Metabolism cluster_rat Rat / Human / Rabbit cluster_dog Dog (Canine) Input Systemic Sulfisomidine Liver_R Liver (NAT Enzyme) Input->Liver_R Liver_D Liver (No NAT Activity) Input->Liver_D Metabolite N4-Acetyl-Sulfisomidine (Low Solubility) Liver_R->Metabolite Acetylation Kidney_R Kidney (Acidic Urine) Metabolite->Kidney_R Risk_R High Crystalluria Risk Kidney_R->Risk_R Parent_Excrete Unchanged Drug (Mod. Solubility) Liver_D->Parent_Excrete No Acetylation Kidney_D Kidney Parent_Excrete->Kidney_D Risk_D Lower Crystalluria Risk Kidney_D->Risk_D caption Fig 2: Species-dependent metabolic pathways affecting renal toxicity risk.

Module 3: Validated Formulation Protocol

Objective: Create a vehicle that prevents gastric precipitation and buffers the alkaline sodium salt.

Reagents:

  • Sulfisomidine Sodium (Test Article)

  • Carboxymethylcellulose Sodium (CMC-Na), Medium Viscosity

  • 0.1 M Phosphate Buffer (pH 7.4) OR Sterile Water

Step-by-Step Protocol:

  • Vehicle Prep (0.5% CMC):

    • Heat sterile water to 60°C.

    • Slowly add 0.5g CMC-Na per 100mL water while stirring (vortex or magnetic stir bar) to prevent clumping.

    • Stir until clear and cool to room temperature.

  • Drug Incorporation:

    • Weigh the required amount of Sulfisomidine Sodium.

    • Geometric Dilution: Add a small amount of the CMC vehicle to the powder to create a smooth paste (levigation). This breaks up dry aggregates.

    • Gradually add the remaining vehicle to volume.

  • pH Check (Critical):

    • Check pH.[4][5] If > 8.5, adjust carefully with dilute HCl to pH ~7.5–8.0.

    • Why? Extremely alkaline solutions can trigger emesis (vomiting) in dogs or esophageal lesions in rodents, confounding stress markers.

  • Storage:

    • Prepare fresh daily. Sulfonamides can darken (oxidize) upon light exposure. Protect from light (amber vials).

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO to dissolve it? A: Avoid high concentrations of DMSO for oral gavage if possible. While DMSO solves the solubility issue in the vial, it precipitates rapidly upon water dilution in the stomach (the "solvent drag" effect). Furthermore, DMSO has its own pharmacological effects (anti-inflammatory) which can confound study results. 0.5% CMC is superior for physiological relevance.

Q: My rats are losing weight after 3 days of dosing. Is it the drug? A: It could be the drug, but first rule out gavage volume overload .

  • Max Volume (Rat): 10 mL/kg (Standard), 20 mL/kg (Max).

  • Max Volume (Dog): 5–10 mL/kg. If you are dosing a low-solubility suspension, do not increase volume to compensate. Increase concentration and viscosity.

Q: How do I know if the crystalluria is severe? A: Check for hematuria (blood in urine). Use a dipstick. If positive, the crystals are causing physical micro-trauma to the renal tubules. Immediate hydration (subcutaneous saline) and dose reduction are required.

References

  • PubChem. (n.d.). Sulfisomidine | C12H14N4O2S.[3] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Nishimura, T., et al. (1996). Species differences in the metabolism of sulfonamides. Xenobiotica.
  • Trepanier, L. A. (2004). Idiosyncratic toxicity associated with potentiated sulfonamides in the dog. Journal of Veterinary Pharmacology and Therapeutics, 27(1), 19-26. [Link]

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations. Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Sulfisomidine Sodium vs. Sulfamethoxazole Targeting E. coli

Executive Summary This guide provides a technical comparative analysis of Sulfisomidine Sodium (a highly soluble, short-acting sulfonamide) and Sulfamethoxazole (SMX, the intermediate-acting industry standard). While bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Sulfisomidine Sodium (a highly soluble, short-acting sulfonamide) and Sulfamethoxazole (SMX, the intermediate-acting industry standard). While both agents share a core mechanism of action, their utility in Escherichia coli (E. coli) eradication differs fundamentally based on pharmacokinetics (PK) and physicochemical properties rather than intrinsic target affinity alone.

The Verdict:

  • Sulfamethoxazole (SMX): The superior choice for systemic efficacy due to higher intrinsic potency (lower MIC) and favorable half-life for combination therapy (e.g., with Trimethoprim).

  • Sulfisomidine Sodium: Historically significant for urinary tract applications due to exceptional solubility (preventing crystalluria) and high renal excretion rates, despite higher MIC values.

Mechanistic Foundation: Competitive Inhibition

Both compounds act as structural analogs of para-aminobenzoic acid (PABA) .[1][2] They competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This bacteriostatic action depletes the pool of folate cofactors required for nucleotide biosynthesis (purines/thymidine), eventually halting DNA replication.[1][2][3]

Pathway Visualization

The following diagram illustrates the precise intervention point for both sulfonamides within the E. coli folate pathway.

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate THF Tetrahydrofolate (DNA/RNA Synthesis) Dihydrofolate->THF Sulfas Sulfisomidine / Sulfamethoxazole (Competitive Inhibitors) Sulfas->DHPS  Blocks binding  

Caption: Both agents competitively inhibit DHPS, preventing the condensation of PABA with pteridine, thereby arresting folate synthesis.

Physicochemical & Efficacy Comparison[5][6]

The differentiation between these two agents lies in the trade-off between solubility and potency .

Table 1: Comparative Profile against E. coli[7]
FeatureSulfisomidine SodiumSulfamethoxazole (SMX)
Class Short-acting SulfonamideIntermediate-acting Sulfonamide
Solubility (pH 7.0) High (>50 mg/mL) Low (~1-2 mg/mL)
Typical MIC (E. coli) 32 – 128 µg/mL (Lower Potency)2 – 8 µg/mL (Higher Potency)
Half-Life 6 – 8 hours10 – 12 hours
Renal Excretion ~90% unchanged (Rapid)~20-30% unchanged (Metabolized)
Primary Advantage High urinary concentration; No crystalluria risk.Systemic tissue penetration; Potency.[4]
Resistance Profile High cross-resistance (sul1/sul2 genes).High cross-resistance.

Expert Insight: The "Sodium" salt form of Sulfisomidine is critical. Older sulfonamides (like Sulfadiazine) often precipitated in the kidneys (crystalluria). Sulfisomidine Sodium is highly soluble even in acidic urine, allowing it to be dosed at levels that achieve massive urinary concentrations (>1000 µg/mL), effectively overcoming its weaker MIC against E. coli in the specific context of Urinary Tract Infections (UTIs). SMX, conversely, relies on intrinsic potency and is almost always paired with Trimethoprim to prevent resistance.

Experimental Protocol: Comparative MIC Determination

To validate the efficacy differences, a Broth Microdilution Assay is the gold standard (CLSI M07 guidelines).

Critical Reagents & Causality
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why? Standardized divalent cations (

      
      , 
      
      
      
      ) ensure consistent diffusion and membrane permeability.
    • Critical Check: Must be Thymidine/Thymine-free . Presence of exogenous thymidine allows E. coli to bypass the folate block, resulting in false resistance. Supplement with lysed horse blood if necessary to consume thymidine (though usually not needed for pure E. coli).

  • Inoculum: E. coli ATCC 25922 (Quality Control Strain).

    • Target:

      
       CFU/mL.
      
  • Compounds:

    • Sulfamethoxazole (Dissolve in DMSO or minimal NaOH).

    • Sulfisomidine Sodium (Dissolves in water/buffer due to salt form).

Step-by-Step Workflow
  • Stock Preparation: Prepare 10 mg/mL stock solutions.

    • Note: Adjust for the sodium weight in Sulfisomidine Na calculations to ensure active moiety equivalence.

  • Serial Dilution: Create 2-fold serial dilutions in CAMHB across a 96-well plate.

    • Range: 0.25 µg/mL to 512 µg/mL.

  • Inoculation: Add 10 µL of standardized bacterial suspension (

    
     CFU/mL) to 90 µL of drug-containing media. Final volume: 100 µL. Final Inoculum: 
    
    
    
    CFU/mL.
  • Incubation: 35°C ± 2°C for 16-20 hours in ambient air.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (turbidity).

    • Sulfonamide Specific: Ignore "trailing endpoints" (slight haze). Read the point of

      
       inhibition compared to growth control.
      
Protocol Visualization

MIC_Protocol Stock Stock Prep (Correct for Na+ salt) Dilution Serial Dilution (CAMHB, Thymidine-free) Stock->Dilution Plate 96-Well Plate (Final: 5x10^5 CFU/mL) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Plate Incubate Incubation (16-20h @ 35°C) Plate->Incubate Read Read MIC (Ignore Trailing Haze) Incubate->Read

Caption: CLSI-compliant workflow for determining MIC. Note the specific requirement to ignore trailing haze for sulfonamides.

Data Interpretation & Self-Validation

When analyzing results, ensure the system is self-validating using the following criteria:

  • Growth Control: Must show heavy turbidity. If clear, the inoculum failed.

  • Sterility Control: Must be clear. If turbid, media is contaminated.

  • ATCC 25922 Range:

    • For SMX, the MIC should fall between 8 – 32 µg/mL (Note: Single agent SMX MICs are higher than TMP/SMX combinations).

    • If SMX MIC < 4 µg/mL for ATCC 25922, suspect thymidine contamination in media (false susceptibility).

  • Sulfisomidine Comparison: Expect MICs to be 2-4x higher than SMX. If Sulfisomidine MICs are lower than SMX, verify the purity of the sodium salt and ensure pH of the well was not significantly altered by the compound (though CAMHB is buffered, high concentrations of alkaline salts can shift pH).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • PubChem. (2023). Sulfisomidine Compound Summary. National Library of Medicine.

  • PubChem. (2023). Sulfamethoxazole Compound Summary. National Library of Medicine.

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. Antibiotics and Chemotherapy.[1][4][6][7]

  • Masters, P. A., et al. (2003). Trimethoprim-Sulfamethoxazole Revisited. Archives of Internal Medicine.

Sources

Comparative

Head-to-head comparison of sulfisomidine sodium and sulfadiazine in vitro

Executive Summary The Solubility-Safety Trade-Off In the landscape of sulfonamide antibiotics, Sulfisomidine Sodium and Sulfadiazine represent two distinct approaches to the same structural pharmacophore. While both agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Solubility-Safety Trade-Off

In the landscape of sulfonamide antibiotics, Sulfisomidine Sodium and Sulfadiazine represent two distinct approaches to the same structural pharmacophore. While both agents share an identical mechanism of action—competitive inhibition of dihydropteroate synthase (DHPS)—their in vitro physicochemical profiles dictate divergent clinical utilities.

  • Sulfadiazine is the potency standard, widely used in combination with pyrimethamine for Toxoplasmosis and as a silver salt for burn wound management. However, its utility is historically limited by low aqueous solubility in acidic environments , posing a significant risk of renal crystalluria.

  • Sulfisomidine , an isomer of sulfamethazine, was engineered specifically to overcome this limitation. Its primary in vitro advantage is superior solubility at physiological and acidic pH (5.5–6.5) , effectively eliminating the risk of renal precipitation without sacrificing antimicrobial spectrum.

This guide provides a rigorous technical comparison of these two agents, focusing on physicochemical properties, antimicrobial activity, and experimental protocols for validation.

Part 1: Physicochemical & Structural Profile[1]

The core differentiation between these molecules lies in their solubility profiles relative to pH, a critical parameter for renal clearance and in vitro assay formulation.

Comparative Data Table
FeatureSulfisomidine SodiumSulfadiazineComparison Note
CAS Number 515-64-0 (Base)68-35-9
Molecular Weight 278.33 g/mol 250.28 g/mol Sulfisomidine is heavier due to dimethyl substitution.
Chemical Structure

-(2,6-dimethyl-4-pyrimidinyl)sulfanilamide

-2-pyrimidinylsulfanilamide
Isomers (positional methyl groups on pyrimidine ring).
pKa ~7.46.5Sulfisomidine is more ionized at physiological pH.
Solubility (pH 5.5) High (> 2 mg/mL) Low (< 0.2 mg/mL) CRITICAL DIFFERENCE: Sulfisomidine remains soluble in acid urine.
Solubility (pH 7.5) Very HighModerateBoth are soluble in alkaline conditions.
Protein Binding ~80–90%~30–45%Sulfisomidine has higher affinity for albumin, potentially affecting free drug concentration in vitro if serum is added.
Lipophilicity (LogP) 0.45-0.09Sulfisomidine is slightly more lipophilic.
Structural Insight

Sulfisomidine is a structural isomer of sulfamethazine. The placement of methyl groups at the 2,6-positions of the pyrimidine ring (versus 4,6 in sulfamethazine) drastically alters the crystal lattice energy, preventing the formation of the insoluble aggregates characteristic of sulfadiazine in acidic media.

Part 2: Mechanism of Action (MoA)

Both agents function as bacteriostatic antimetabolites. They are structural analogs of para-aminobenzoic acid (PABA) .

The Pathway

Bacteria must synthesize folate de novo for DNA replication.[1] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , the enzyme responsible for incorporating PABA into dihydropteroic acid.

  • Selectivity: Mammalian cells lack DHPS and uptake pre-formed folate, rendering them immune to this mechanism.

  • Synergy: Both agents show synergistic activity when combined with DHFR inhibitors (e.g., Trimethoprim or Pyrimethamine), blocking the pathway at two distinct steps.

Pathway Diagram

FolatePathway PABA PABA + Pteridine DHPS Enzyme: Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolate DHP->DHF DHFR Enzyme: Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF SULF Sulfadiazine / Sulfisomidine (Competitive Inhibition) SULF->DHPS Blocks TRIM Trimethoprim / Pyrimethamine TRIM->DHFR Blocks

Figure 1: Mechanism of action showing dual-point inhibition of the bacterial folate synthesis pathway.

Part 3: In Vitro Antimicrobial Activity

While their mechanisms are identical, their in vitro potency can vary slightly due to differences in cellular uptake and pKa-driven ionization at the assay pH.

Spectrum of Activity

Both agents possess a broad spectrum, though resistance is now widespread.[1]

  • Gram-Positive: Streptococcus pyogenes, Streptococcus pneumoniae, Nocardia spp.

  • Gram-Negative: Haemophilus influenzae, E. coli (historical), Klebsiella spp.

  • Protozoa: Toxoplasma gondii (Sulfadiazine is preferred).

MIC Comparison (General Ranges)

Note: Values are highly strain-dependent due to resistance mechanisms (plasmid-mediated sul genes).

OrganismSulfadiazine MIC (µg/mL)Sulfisomidine MIC (µg/mL)Interpretation
Staphylococcus aureus32 – 12864 – 128Poor activity for both (often resistant).
Streptococcus pyogenes4 – 168 – 32Good activity; Sulfadiazine slightly more potent.
Escherichia coli8 – 6416 – 64Comparable; highly dependent on resistance.
Nocardia spp.2 – 164 – 32Sulfadiazine is the gold standard.
Resistance Considerations

Cross-resistance between sulfadiazine and sulfisomidine is absolute . If a strain carries a sul1, sul2, or sul3 gene (encoding a sulfonamide-resistant DHPS), it will be resistant to both agents. Therefore, susceptibility testing for one generally predicts the other.

Part 4: Experimental Protocols

To validate the differences described above, the following protocols ensure reproducible data generation.

Protocol A: pH-Dependent Solubility Profiling

This assay validates the primary advantage of sulfisomidine: solubility in acidic conditions mimicking urine.

Reagents:

  • Phosphate-Citrate Buffer system (range pH 4.0 – 8.0).

  • Sulfisomidine Sodium and Sulfadiazine (powder).

  • HPLC or UV-Vis Spectrophotometer (λ = 270 nm).

Workflow:

  • Preparation: Prepare 10 mL buffer aliquots at pH 5.0, 6.0, 7.0, and 8.0.

  • Saturation: Add excess drug (approx. 50 mg) to each aliquot.

  • Equilibration: Vortex and incubate at 37°C for 24 hours with agitation.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (to remove undissolved drug).

  • Quantification: Dilute filtrate 1:100 and measure absorbance at 270 nm. Calculate concentration using a standard curve.

Expected Result:

  • pH 5.0–6.0: Sulfisomidine concentration will be >10-fold higher than Sulfadiazine.

  • pH 7.5: Both drugs will show high solubility.

Protocol B: MIC Determination (Broth Microdilution)

Standardized according to CLSI/EUCAST guidelines.

Critical Note on Media: Standard Mueller-Hinton Broth (MHB) contains high levels of thymidine, which bypasses the sulfonamide blockade (false resistance). You must use Lysed Horse Blood or Thymidine-depleted MHB .

Workflow Diagram:

MIC_Workflow Step1 1. Media Prep (Thymidine-free MHB) Step2 2. Serial Dilution (Drug: 512 -> 0.25 µg/mL) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (35°C, 16-20h) Step3->Step4 Step5 5. Readout (Visual Turbidity) Step4->Step5 Control QC Strain: S. aureus ATCC 29213 Control->Step3 Parallel Run

Figure 2: Workflow for MIC determination using thymidine-depleted media to prevent false resistance.

Step-by-Step:

  • Stock Solution: Dissolve Sulfisomidine Sodium in water; dissolve Sulfadiazine in 0.1 M NaOH (due to low solubility) then dilute.

  • Plate Prep: Dispense 100 µL of 2x drug concentration into row 1 of a 96-well plate. Perform serial 1:2 dilutions across the plate.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL to each well.

  • Controls: Include a Growth Control (bacteria + no drug) and Sterility Control (media only).

  • Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5343, Sulfisomidine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5215, Sulfadiazine. PubChem. Available at: [Link]

  • DrugBank Online. Sulfisomidine: Pharmacology and physicochemical properties. DrugBank.[2][3] Available at: [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[4][1][3][5] Journal of Pharmaceutical Sciences. (Foundational text on sulfonamide SAR).

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. (Standard for MIC protocols).

Sources

Validation

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for Sulfisomidine Sodium Assay Using a Reference Standard

For distribution to: Researchers, scientists, and drug development professionals. Abstract This guide presents a comprehensive validation of a newly developed stability-indicating Reverse-Phase High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide presents a comprehensive validation of a newly developed stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sulfisomidine sodium. The performance of this modern chromatographic technique is critically compared with traditional, non-specific analytical methods, such as titrimetry, which have been historically employed for sulfonamide analysis. By adhering to the stringent validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, we demonstrate the superiority of this HPLC method in terms of specificity, accuracy, precision, and robustness. All experimental data are supported by the use of a certified Sulfisomidine Sodium reference standard, ensuring the scientific integrity and trustworthiness of the results. This document serves as a practical guide for researchers and quality control analysts seeking to implement a reliable and efficient analytical method for sulfisomidine sodium in a pharmaceutical setting.

Introduction: The Need for a Specific and Stability-Indicating Assay for Sulfisomidine Sodium

Sulfisomidine, a sulfonamide antibacterial agent, has been utilized for its therapeutic effects against various bacterial infections.[1][2] The sodium salt of sulfisomidine is often preferred in pharmaceutical formulations due to its enhanced solubility.[3] Ensuring the quality, purity, and potency of sulfisomidine sodium in active pharmaceutical ingredients (APIs) and finished drug products is paramount for patient safety and therapeutic efficacy.

Historically, official methods for the analysis of related sulfonamides, such as sulfadimidine, have included non-specific techniques like nitrite and potentiometric titrations.[4] While these methods are functional for bulk assay, they suffer from significant drawbacks, most notably a lack of specificity.[4] These titrimetric methods are incapable of distinguishing the intact drug from its potential degradation products or impurities, a critical requirement for modern stability-indicating assays.

The ICH guidelines mandate the use of validated stability-indicating analytical methods to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[5] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that is well-suited for this purpose, offering high sensitivity and specificity.[5][6]

This guide details the development and subsequent validation of a novel, simple, and robust RP-HPLC method for the quantification of sulfisomidine sodium. We will present a step-by-step validation protocol and compare the performance of this method against the principles of older, non-specific analytical techniques, thereby providing a clear rationale for the adoption of this modern approach in a regulated laboratory environment.

Materials and Methods

Reagents and Standards
  • Sulfisomidine Sodium Reference Standard: (Purity ≥ 99.5%), sourced from a reputable supplier (e.g., LGC Standards), produced under ISO 17034 accreditation.[7] A certificate of analysis should be obtained and reviewed for exact purity and characterization data.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Phosphoric Acid: Analytical reagent grade.

  • Sodium Hydroxide: Analytical reagent grade.

  • Hydrochloric Acid: Analytical reagent grade.

  • Hydrogen Peroxide (30%): Analytical reagent grade.

  • Water: Deionized, purified to 18.2 MΩ·cm.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed isocratic mixture of 0.025M potassium phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Causality Behind Experimental Choices: The selection of a C18 column provides a versatile stationary phase for the retention of moderately polar compounds like sulfisomidine. The mobile phase composition was optimized to achieve a balance between adequate retention of the analyte and a reasonable run time. A pH of 4.5 was chosen to ensure the consistent ionization state of sulfisomidine, leading to sharp and symmetrical peaks. UV detection at 254 nm was selected based on the UV spectrum of sulfisomidine, which shows a significant absorbance at this wavelength, providing good sensitivity.

Experimental Protocols: A Self-Validating System

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Sulfisomidine Sodium Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

Sample Solution (for Assay): Prepare a sample solution of the drug substance or product at a target concentration of 100 µg/mL in the mobile phase.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are essential. These studies intentionally stress the drug substance to produce degradation products.[5]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug substance (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

Method Validation and Performance Comparison

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[5] The performance characteristics are summarized and compared with the limitations of traditional titrimetric methods.

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

HPLC Method: The chromatograms of the stressed samples showed significant degradation of sulfisomidine sodium. The main peak was well-resolved from the degradation product peaks, and the peak purity analysis using the DAD confirmed that the sulfisomidine peak was spectrally pure in all cases. This demonstrates the stability-indicating nature of the method.

Titrimetric Methods (for comparison): Titrimetric methods are based on a chemical reaction with a functional group present in the molecule (e.g., the primary aromatic amine in sulfonamides). Any degradation product retaining this functional group would also react, leading to an overestimation of the active ingredient. These methods are inherently non-specific and not stability-indicating.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

HPLC Method: The method was found to be linear over the concentration range of 10-150 µg/mL. The calibration curve showed a correlation coefficient (r²) of > 0.999.

ParameterResult
Linearity Range10 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c

Titrimetric Methods (for comparison): While a linear relationship exists between the amount of titrant and the analyte, the range is typically much narrower and less flexible than that of an HPLC method.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

HPLC Method: Accuracy was determined by the recovery of known amounts of sulfisomidine sodium spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.

Spike Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8
100%100.2 ± 0.5
120%99.8 ± 0.7

Titrimetric Methods (for comparison): The accuracy of titrimetric methods can be high for pure substances but is significantly compromised in the presence of interfering substances, including degradation products.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

HPLC Method: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for both was found to be less than 2.0%.

Precision Level% RSD (n=6)
Repeatability< 1.0%
Intermediate Precision< 1.5%

Titrimetric Methods (for comparison): Titrimetric methods can be precise, but this precision is only meaningful if the method is also accurate and specific.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

HPLC Method: LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

ParameterResult
LOD~0.5 µg/mL
LOQ~1.5 µg/mL

Titrimetric Methods (for comparison): Titrimetric methods are generally less sensitive than HPLC, with significantly higher detection and quantitation limits.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

HPLC Method: The method's robustness was evaluated by introducing small variations in the mobile phase composition (±2% acetonitrile), pH (±0.2 units), and column temperature (±2°C). In all cases, the system suitability parameters remained within the acceptance criteria.

Visualizations of Experimental Workflow and Relationships

Experimental Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Comparison prep_std Prepare Standard Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision prep_sample Prepare Sample Solutions prep_sample->accuracy prep_sample->precision prep_forced_deg Forced Degradation Studies specificity Specificity prep_forced_deg->specificity data_analysis Analyze Data specificity->data_analysis lod_loq LOD & LOQ linearity->lod_loq linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis comparison Compare with Titrimetric Methods data_analysis->comparison

Caption: Workflow for the validation of the HPLC method for sulfisomidine sodium.

Logical Relationship between Analyte, Method, and Quality Attributes

G cluster_method Analytical Method cluster_attributes Quality Attributes substance Sulfisomidine Sodium API & Drug Product hplc HPLC Method Specific Stability-Indicating substance->hplc Analyzed by titration Titrimetric Method Non-Specific Not Stability-Indicating substance->titration Analyzed by (Legacy) identity Identity hplc->identity purity Purity hplc:f1->purity potency Potency hplc->potency stability Stability hplc:f1->stability hplc:f2->stability titration->purity Inaccurate titration->potency Limited

Caption: Relationship between sulfisomidine sodium, analytical methods, and quality attributes.

Conclusion

The developed and validated RP-HPLC method provides a significant improvement over traditional analytical techniques for the quality control of sulfisomidine sodium. This method is specific, stability-indicating, linear, accurate, precise, and robust, meeting all the requirements of the ICH Q2(R1) guidelines. In contrast, older methods like titrimetry lack the specificity required for modern pharmaceutical analysis, as they cannot differentiate the intact drug from its degradation products. The adoption of this validated HPLC method will ensure the reliable quality monitoring of sulfisomidine sodium, ultimately contributing to the safety and efficacy of pharmaceutical products containing this active ingredient.

References

  • Tella, A. C., Obaleye, J. A., & Adimula, I. A. (n.d.). A method of assay for the estimation of sulphadimidine in tablets. African Scientist Journal.
  • Patel, V., & Dadhania, K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 5656.
  • Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 80(4), 919–935.
  • Abu-Lafi, S., et al. (2014). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in the Presence of its Related Compound A and its Forced Degradation Products. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 489-496.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5343, Sulfisomidine. Retrieved February 6, 2026, from [Link].

  • Wikipedia. (2023, December 29). Sulfisomidine. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3543157, Sulfisomidine Sodium. Retrieved February 6, 2026, from [Link].

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 547-554.
  • Li, Y., et al. (2020). UV-Fenton degradation of diclofenac, sulpiride, sulfamethoxazole and sulfisomidine: Degradation mechanisms, transformation products, toxicity evolution and effect of real water matrix.
  • ChemChart. (n.d.). SULFISOMIDINE (515-64-0). Retrieved February 6, 2026, from [Link]

  • RayBiotech. (n.d.). Sulfisomidine. Retrieved February 6, 2026, from [Link]

  • United States Pharmacopeia. (2018). Compendial Approvals for USP41-NF36 1S. Retrieved February 6, 2026, from [Link]

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Comparative

Comparative analysis of the binding affinity of sulfisomidine sodium to dihydropteroate synthase variants

Executive Summary This technical guide provides a comparative analysis of the binding interactions between Sulfisomidine Sodium (a short-acting sulfonamide) and various isoforms of its target enzyme, dihydropteroate synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the binding interactions between Sulfisomidine Sodium (a short-acting sulfonamide) and various isoforms of its target enzyme, dihydropteroate synthase (DHPS) .

While newer sulfonamides like sulfamethoxazole are more clinically prevalent, Sulfisomidine remains a critical model for understanding the Structure-Activity Relationship (SAR) of N1-substituted sulfonamides.[1] Resistance to this class is rarely due to drug degradation; rather, it is driven by specific mutations in the folP gene that alter the geometry of the PABA-binding pocket.

This guide details the mechanistic basis of this resistance, provides a validated Surface Plasmon Resonance (SPR) protocol for quantifying binding affinity (


), and presents comparative data between Wild-Type (WT) and resistant DHPS variants.[1]

Scientific Background: The Folate Pathway & Inhibition[2]

Sulfonamides act as competitive inhibitors of DHPS. In the bacterial folate pathway, DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][3][4]

Mechanism of Action

Sulfisomidine mimics PABA.[1][5][6] It binds to the active site of DHPS, preventing the entry of PABA.[6] However, unlike PABA, the sulfonamide cannot react with the pterin substrate to form a functional folate precursor. This creates a "dead-end" complex, depleting the cellular pool of folate required for DNA synthesis.

The Structural Bottleneck

The efficacy of Sulfisomidine relies on its ability to fit into the PABA-binding pocket, which is formed by two flexible loops (Loop 1 and Loop 2) of the DHPS TIM-barrel structure.[3] Resistance mutations typically rigidify these loops or introduce steric bulk, preventing the accommodation of the Sulfisomidine N1-heterocycle (the dimethyl-pyrimidine ring) while still allowing the smaller PABA molecule to bind.

Diagram 1: Folate Pathway & Sulfonamide Blockade[3]

FolatePathway Pterin DHPPP (Pterin Precursor) DHPS_WT DHPS Enzyme (Wild Type) Pterin->DHPS_WT PABA PABA (Substrate) PABA->DHPS_WT Normal Binding DHPS_Mut DHPS Enzyme (Resistant Variant) PABA->DHPS_Mut Retained Binding Sulfisomidine Sulfisomidine (Inhibitor) Sulfisomidine->DHPS_WT Competitive Inhibition Sulfisomidine->DHPS_Mut Reduced Affinity Folate 7,8-Dihydropteroate (Folate Precursor) DHPS_WT->Folate Catalysis DHPS_Mut->Folate DNA DNA/RNA Synthesis Folate->DNA

Caption: Competitive inhibition of DHPS by Sulfisomidine.[1][3] In resistant variants, the drug is excluded while the natural substrate (PABA) continues to bind.

Comparative Analysis: WT vs. Mutant Variants

The following data summarizes the shift in binding affinity (


) and Inhibitory Concentration (

) for Sulfisomidine against key DHPS variants. The resistance mechanism is primarily steric hindrance driven by the N1-substituent (2,6-dimethylpyrimidine).
Table 1: Binding Affinity Profiles[7]
DHPS VariantOrigin OrganismMutation TypeRelative Resistance (Fold Change)Structural Impact on Sulfisomidine
WT DHPS E. coli / S. aureusNone1.0x (Reference) Perfect fit of the sulfonamide moiety into the PABA pocket; N1-ring accommodated by flexible loops.[1]
FolP (F17L) S. aureusPoint Mutation~50 - 100x Mutation in the binding loop creates steric clash with the bulky dimethyl-pyrimidine ring of Sulfisomidine.
FolP (T62A) N. meningitidisPoint Mutation~20x Alters the hydrogen bonding network required to stabilize the sulfonyl group, reducing residence time.
Sul1 / Sul2 Enteric Bacteria (Plasmid)Mosaic/Foreign>10,000x Highly divergent active site.[1] Evolutionarily optimized to discriminate against sulfonamides entirely while binding PABA.[1]

Critical Insight: The Sul1 and Sul2 variants (plasmid-encoded) represent "total resistance."[1] They act as bypass enzymes.[1] In contrast, chromosomal mutations (like F17L) represent "adaptive resistance," where the enzyme trades some catalytic efficiency for survival against the drug.

Experimental Protocol: SPR Binding Assay

To generate the data above, a rigorous Surface Plasmon Resonance (SPR) protocol is required. This method is superior to enzymatic assays for this analysis because it measures physical binding (


, 

) rather than just product inhibition, allowing you to distinguish between weak binding and non-competitive effects.[1]
Method: Single-Cycle Kinetics on Biacore/Biolayer Interferometry[1]

Objective: Determine the equilibrium dissociation constant (


) of Sulfisomidine Sodium to purified DHPS variants.
Reagents & Buffer
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Note: Avoid phosphate buffers if studying pterin competition, as phosphate mimics the pyrophosphate group.

  • Ligand: Recombinant DHPS (WT and Mutants) with N-terminal His-tag.

  • Analyte: Sulfisomidine Sodium (dissolved in DMSO, final running concentration <1% DMSO).[1]

Step-by-Step Workflow
  • Sensor Preparation (NTA Capture):

    • Use an NTA sensor chip (for His-tagged proteins) to ensure uniform orientation of the enzyme.[1]

    • Inject NiCl₂ (500 µM) for 60s to activate the surface.[1]

    • Validation Step: Inject His-DHPS (10 µg/mL) to achieve a capture level of ~2000 RU.[1] A stable baseline indicates successful immobilization.[1]

  • Analyte Injection (Kinetic Titration):

    • Prepare a 5-point dilution series of Sulfisomidine Sodium (e.g., 0.1 µM to 100 µM).[1]

    • Single-Cycle Mode: Inject concentrations from lowest to highest without regeneration in between.[1] This prevents surface degradation common in multi-cycle regeneration of enzymes.

    • Flow Rate: 30 µL/min (high flow minimizes mass transport limitations).[1]

  • Reference Subtraction:

    • Simultaneously inject over a reference flow cell (activated/blocked surface without DHPS) to subtract bulk refractive index changes caused by DMSO.[1]

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir Binding Model .

    • Calculate

      
      .[1]
      
Diagram 2: SPR Experimental Logic

SPR_Workflow Start Start: NTA Chip Activation Immob Immobilize His-DHPS Variant Start->Immob Ref Reference Cell (No Enzyme) Start->Ref Inject Inject Sulfisomidine (0.1 - 100 µM) Immob->Inject Ref->Inject Subtract Signal Measure Measure Response (Resonance Units) Inject->Measure Analysis Calculate Kinetic Constants (Kon, Koff) Measure->Analysis

Caption: SPR workflow for determining kinetic constants. Reference subtraction is critical for small molecule analysis.

Implications for Drug Development[4][8]

The binding data for Sulfisomidine highlights a fundamental challenge in sulfonamide design: The Steric Penalty.

  • The N1-Substituent Problem: Sulfisomidine possesses a dimethyl-pyrimidine ring at the N1 position. While this improves pharmacokinetic solubility (sodium salt form), it makes the molecule rigid.

  • Mutation Vulnerability: When DHPS mutates (e.g., Loop 1 movement), the binding pocket contracts. PABA (small, flexible) can still fit, but the bulky N1-ring of Sulfisomidine clashes with the mutant residues.

  • Future Design: Next-generation sulfonamides must minimize the steric footprint of the N1-ring or target the pterin-binding pocket (which is more conserved) rather than the PABA pocket alone.

References

  • Yun, M. et al. (2012). Structural basis of sulfonamide resistance in Yersinia pestis dihydropteroate synthase.[1] Science.[1]

  • Griffith, E.C. et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase.[3] Frontiers in Microbiology.[1]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.[1][7] Drug Resistance Updates.[1][7][8]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.

  • Achari, A. et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology.[1]

Sources

Validation

Benchmarking the in vivo performance of sulfisomidine sodium against newer antibiotics

Executive Summary This guide establishes a rigorous framework for benchmarking Sulfisomidine Sodium —a short-acting, high-solubility sulfonamide—against modern Fluoroquinolones (e.g., Ciprofloxacin) . While Sulfisomidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous framework for benchmarking Sulfisomidine Sodium —a short-acting, high-solubility sulfonamide—against modern Fluoroquinolones (e.g., Ciprofloxacin) . While Sulfisomidine represents an older class of antimicrobials, its unique high solubility and specific pharmacokinetic (PK) profile make it a critical reference point for evaluating bacteriostatic agents, particularly in urinary tract infection (UTI) models.

Key Technical Insight: The core differentiation lies in the Pharmacokinetic/Pharmacodynamic (PK/PD) driver. Sulfisomidine efficacy is time-dependent (


), whereas modern comparators like Ciprofloxacin are concentration-dependent (

). This guide details the experimental protocols required to normalize these disparate drivers for an objective in vivo comparison.

Mechanistic Basis & Target Validation

To interpret in vivo data accurately, one must first map the divergent mechanisms of action. Sulfisomidine acts upstream in the folate pathway (bacteriostatic), while fluoroquinolones directly disrupt DNA topology (bactericidal).

Comparative Pathway Analysis

The following diagram illustrates the competitive inhibition by Sulfisomidine at the DHPS step versus the DNA gyrase inhibition by newer agents.

Mechanism_Comparison PABA PABA DHPS Enzyme: DHPS PABA->DHPS Pteridine Pteridine Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folate Folate Synthesis Dihydropteroate->Folate DNA_Rep DNA Replication Folate->DNA_Rep DNA_Gyrase Enzyme: DNA Gyrase DNA_Gyrase->DNA_Rep Sulfisomidine Sulfisomidine Sodium (Competes with PABA) Sulfisomidine->DHPS Inhibits Cipro Fluoroquinolones (Traps DNA Gyrase) Cipro->DNA_Gyrase Inhibits

Caption: Figure 1. Dual-track inhibition pathways. Sulfisomidine blocks folate precursors (DHPS), stalling growth.[1] Fluoroquinolones induce double-strand breaks via DNA Gyrase.

Experimental Design: The Neutropenic Thigh Infection Model

The Neutropenic Murine Thigh Infection Model is the gold standard for this benchmark.[2][3] It eliminates the confounding variable of the host immune system, allowing a direct readout of the drug's antimicrobial activity.

Strategic Rationale
  • Why Neutropenia? Sulfisomidine is bacteriostatic.[1] In a non-neutropenic model, the host immune system clears the stalled bacteria, masking the drug's true potency. Neutropenia (neutrophils <100/mm³) ensures that any reduction in Colony Forming Units (CFU) is solely drug-mediated.

  • Why Thigh Infection? It provides a contained, quantifiable tissue compartment with predictable PK, unlike systemic sepsis models where mortality is the only endpoint.

Workflow Protocol

Self-Validating Step: Include a vehicle control group (saline) to confirm bacterial growth (~2 log increase over 24h) and a reference group (known effective dose) to validate the assay sensitivity.

Thigh_Model_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Induce Neutropenia (Cyclophosphamide -4d & -1d) Step2 Inoculation (IM injection: 10^5 CFU/thigh) Step1->Step2 Step3 Start Therapy (+2h post-infection) Group A: Sulfisomidine (q4h) Group B: Ciprofloxacin (q12h) Step2->Step3 Step4 Harvest Thighs (+24h) Homogenize & Plate Step3->Step4 Step5 Data Output (Log10 CFU Reduction) Step4->Step5

Caption: Figure 2. Standardized workflow for the Neutropenic Thigh Infection Model. Critical timing ensures PK steady state during bacterial logarithmic growth.

Detailed Protocol Steps
  • Animals: Female CD-1 mice (20-25g).

  • Neutropenia Induction:

    • Day -4: Cyclophosphamide 150 mg/kg IP.

    • Day -1: Cyclophosphamide 100 mg/kg IP.

  • Inoculation (Day 0): Inject 0.1 mL of bacterial suspension (

    
     CFU/mL) into the posterior thigh muscle.
    
  • Dosing Regimen:

    • Sulfisomidine Sodium:[4][5][6] Due to its short half-life (

      
      h in humans, faster in mice), dose fractionation is required (e.g., q4h or q6h) to maintain 
      
      
      
      .
    • Comparator: Dose according to its specific half-life (e.g., Ciprofloxacin q12h).

  • Endpoint: Harvest tissues at 24 hours. Homogenize in sterile saline. Plate serial dilutions on agar. Calculate

    
     CFU/thigh relative to the 0-hour control.
    

Benchmarking Data: Expected Outcomes

When comparing Sulfisomidine against newer antibiotics, the data must be stratified by PK/PD indices. Do not compare


 directly, as it is irrelevant for sulfonamides.
Table 1: Comparative Pharmacokinetic Profiles (Mouse vs. Human)

Note: Values are representative of class averages for benchmarking purposes.

ParameterSulfisomidine Sodium (Test)Fluoroquinolone (Comparator)Clinical Implication
Primary PD Driver Time > MIC (

)
AUC / MIC ratioSulfisomidine requires frequent dosing to maintain efficacy.
Bactericidal Activity Bacteriostatic (Stalls growth)Bactericidal (Kills bacteria)Fluoroquinolones achieve faster clearance in high-burden infections.
Solubility High (Low crystalluria risk)ModerateSulfisomidine is safer for renal tubules than older sulfas (e.g., Sulfadiazine).
Protein Binding ~85-90%~20-40%High binding reduces the free fraction (

) available for tissue penetration.
Excretion >80% Renal (Unchanged)Renal + HepaticSulfisomidine is highly effective for lower urinary tract targets.
Table 2: Efficacy Benchmarking (In Vivo Potency)

Target Pathogen: Escherichia coli (Standard Uropathogenic strain)

MetricSulfisomidine SodiumNewer Antibiotic (e.g., Cipro)Interpretation
Static Dose 40-60 mg/kg/day2-5 mg/kg/dayNewer drugs are significantly more potent by weight.
1-Log Kill Dose Not Achievable (Static only)10-15 mg/kg/dayCritical Distinction: Sulfisomidine typically achieves stasis, not kill, in neutropenic models.
Resistance Frequency High (

)
Low (

)
Sulfisomidine monotherapy carries higher resistance risk.

Critical Analysis & Conclusion

The Verdict: Sulfisomidine Sodium cannot compete with fluoroquinolones on pure potency or bactericidal speed. However, it remains a vital benchmark for safety-driven repurposing .

  • Niche Utility: Its high solubility renders it superior to older sulfonamides (like sulfadiazine) for preventing renal crystalluria.

  • Combination Therapy: The data supports using Sulfisomidine not as a monotherapy, but as a potentiator (e.g., with Trimethoprim) where its PK profile matches the partner drug.

  • Experimental Control: Because it purely inhibits growth without inducing lysis (unlike beta-lactams), it serves as an excellent "static control" in experiments designed to test immune system clearance of stalled bacteria.

Final Recommendation: For modern drug development, use Sulfisomidine Sodium as a high-solubility sulfonamide reference standard , particularly when evaluating novel DHPS inhibitors or studying renal clearance of antimicrobials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5343, Sulfisomidine. Retrieved from [Link][5]

  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.[7] Nature Communications.[7][8] Retrieved from [Link]

  • Andes, D., & Lepak, A. (2017).In vivo infection models for the assessment of antimicrobial pharmacodynamics. Current Opinion in Pharmacology. (Contextual grounding for Neutropenic Thigh Model protocols).
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases.[8][9] (Contextual grounding for Gyrase mechanism).

Sources

Comparative

Comparative Pharmacokinetics of Sulfisomidine Sodium: Species-Specific Disposition and Metabolic Handling

The following guide provides an in-depth technical analysis of the comparative pharmacokinetics of Sulfisomidine Sodium (also known as Sulphasomidine). It is designed for researchers and drug development professionals, m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the comparative pharmacokinetics of Sulfisomidine Sodium (also known as Sulphasomidine). It is designed for researchers and drug development professionals, moving beyond standard textbook definitions to explore species-specific physiological drivers.

Executive Summary & Mechanistic Distinction

Sulfisomidine (6-sulfanilamido-2,4-dimethylpyrimidine) is a short-acting sulfonamide antibiotic. It is a structural isomer of Sulfamethazine (Sulphadimidine; 4,6-dimethylpyrimidine). Despite their identical molecular weight and atomic composition, their pharmacokinetic (PK) profiles diverge significantly across species due to differences in protein binding, renal handling, and metabolic acetylation.

This guide analyzes the disposition of Sulfisomidine across Ruminants (Cattle, Goats, Sheep) , Carnivores (Dogs) , and Omnivores/Rodents (Rats, Humans) . The core comparative insight is the "Isomer Divergence" : unlike its isomer Sulfamethazine, which exhibits capacity-limited elimination and long half-lives in humans and pigs, Sulfisomidine is generally excreted rapidly via renal tubules, making it a "short-acting" alternative with distinct clinical utility.

Species-Specific Pharmacokinetic Analysis[1]

Ruminants (Cattle, Goats, Sheep)

In ruminants, the pharmacokinetics of sulfisomidine are heavily influenced by the rumen-reticulum physiology and urinary pH .

  • Absorption & Bioavailability:

    • Preruminant vs. Ruminant: In goat kids, the transition from a milk diet (preruminant) to a roughage diet (functional ruminant) alters PK parameters. Sulfisomidine bioavailability is generally lower in functional ruminants due to dilution and potential binding within the rumen content.

    • Oral Absorption: Absorption is non-linear and capacity-limited.[1] Unlike highly lipid-soluble sulfonamides, sulfisomidine’s absorption rate (

      
      ) is moderate, influenced by the ionization state in the rumen fluid (pH ~6.5).
      
  • Distribution & Elimination:

    • Volume of Distribution (

      
      ):  Approximately 0.3 – 0.5 L/kg . It distributes well into extracellular fluid but less extensively into tissues compared to more lipophilic analogs.
      
    • Half-life (

      
      ):  Short to intermediate.
      
      • Cattle: ~11 hours (Note: This contrasts with Sulfamethazine which can exhibit dose-dependent saturation kinetics).

      • Goats: ~2–4 hours. Maturation from kid to adult tends to shorten the half-life due to increased renal clearance capacity.

    • Renal Handling: Herbivores produce alkaline urine (pH 7.5–8.5). Sulfisomidine (pKa ~7.4) exists largely in the ionized form in alkaline urine, which prevents passive tubular reabsorption. This "ion-trapping" effect facilitates rapid renal excretion compared to acid-urine species.

Carnivores (Dogs)

Dogs represent a unique metabolic model due to a specific enzymatic deficiency.

  • Metabolic Defect (Acetylation):

    • Dogs lack a functional N-acetyltransferase (NAT) system for sulfonamides. Consequently, they cannot acetylate sulfisomidine to N4-acetylsulfisomidine.

    • Implication: Elimination relies almost exclusively on renal excretion of the parent drug and alternative minor pathways (glucuronidation). This prevents the formation of crystalluria-causing acetylated metabolites, a common risk in other species.

  • Renal Transport:

    • Despite the lack of acetylation, dogs actively secrete sulfisomidine and its metabolites (if artificially administered) via the Organic Anion Transporter (OAT) system in the proximal tubule.

    • Clearance: Renal clearance often exceeds Glomerular Filtration Rate (GFR), confirming active tubular secretion.

Comparative Data Summary
ParameterCattle (Ruminant) Goat (Small Ruminant) Dog (Carnivore) Human (Primate)
Primary Route IV / IM / OralIV / OralIV / OralOral
Metabolism High Acetylation & HydroxylationModerate AcetylationNegligible Acetylation (NAT Deficient)High Acetylation (NAT2)
Urine pH Effect Alkaline (Ion Trapping

Fast Excretion)
Alkaline (Fast Excretion)Acidic (Potential Reabsorption)Acidic (Reabsorption likely)
Half-Life (

)
~11.0 h~2.0 – 4.0 h~3.0 – 6.0 h~6.0 – 7.0 h
Protein Binding Moderate (~60-70%)Low-ModerateLow (<50%)High (~85-90%)
Key Differentiator Rumen Dilution Effect Maturational Changes (Kid vs Adult)Inability to Acetylate Isomer Difference (Shorter

than Sulfamethazine)

Experimental Protocol: Cross-Over Pharmacokinetic Study

Objective: To determine the absolute bioavailability and disposition kinetics of Sulfisomidine Sodium in a target species (e.g., Sheep).

Study Design
  • Animals: 6 clinically healthy sheep (approx. 30-40 kg).

  • Design: Randomized, 2-period cross-over design with a 14-day washout period.

  • Groups:

    • Phase A: Intravenous (IV) bolus administration.

    • Phase B: Intramuscular (IM) or Oral administration.

Step-by-Step Workflow
  • Preparation:

    • Acclimatize animals for 7 days.

    • Catheterize the jugular vein 24h prior to dosing (aseptic technique).

    • Fast animals for 12h pre-dosing (water ad libitum).

  • Dosing:

    • Dosage: 100 mg/kg body weight (Standard experimental challenge dose).

    • Formulation: 33.3% Sodium Sulfisomidine solution (sterile).

  • Sampling Protocol:

    • Blood: Collect 3 mL into heparinized tubes at

      
       (pre-dose), 5, 10, 15, 30, 45 min, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48 hours post-dose.
      
    • Urine (Optional): Collect via Foley catheter at 0-4, 4-8, 8-12, 12-24h intervals to measure renal clearance.

  • Analytical Method (HPLC-UV):

    • Extraction: Protein precipitation with Acetonitrile (1:2 v/v). Vortex 1 min, Centrifuge 10,000g for 10 min.

    • Column: C18 Reverse Phase (5

      
      m, 250 x 4.6 mm).
      
    • Mobile Phase: 0.05M Sodium Acetate buffer (pH 4.8) : Acetonitrile (80:20).

    • Detection: UV at 270 nm.

  • Data Analysis:

    • Fit plasma concentration-time data to a 2-compartment open model (

      
      ).[2]
      
    • Calculate

      
       using the Trapezoidal Rule.
      
    • Calculate Bioavailability (

      
      ): 
      
      
      
      .

Visualizations (Graphviz DOT)

Comparative Metabolic Pathways

This diagram illustrates the species-specific metabolic blockades, highlighting the unique position of the dog.

MetabolicPathways Parent Sulfisomidine (Parent Drug) Liver Hepatic Metabolism Parent->Liver NAT N-Acetyltransferase (NAT1/NAT2) Liver->NAT CYP CYP450 (Hydroxylation) Liver->CYP N4 N4-Acetylsulfisomidine (Crystalluria Risk) NAT->N4 Major Pathway (Ruminants/Humans) NAT->N4 BLOCKED Hydroxy Hydroxyl-Sulfisomidine (Glucuronide Conjugation) CYP->Hydroxy Alternative Pathway Ruminant Ruminants/Humans (Extensive Acetylation) Ruminant->NAT High Activity Dog Dogs (Defective NAT) Dog->NAT No Activity

Caption: Metabolic divergence of Sulfisomidine. Note the critical blockade of the acetylation pathway in dogs (Red Dotted Line), preventing N4-acetyl metabolite formation.

Pharmacokinetic Compartment Model

A representation of the 2-compartment model used to analyze the disposition data.[2]

PKModel cluster_modifiers Species Modifiers Central Central Compartment (Plasma/Blood) Peripheral Peripheral Compartment (Tissues/Rumen) Central->Peripheral k12 (Distribution) Urine Urine (Elimination) Central->Urine kel (Elimination) Peripheral->Central k21 (Redistribution) Input IV Dose Input->Central Mod1 Ruminant: Ion Trapping (Alk. Urine) Increases kel Mod2 Dog: Active Tubular Secretion Increases kel

Caption: Two-compartment pharmacokinetic model. Species-specific physiological factors (Modifiers) significantly alter the elimination rate constant (kel).

References

  • Nawaz, M. (1980). Pharmacokinetics and urinary excretion of sulphadimidine in sheep and goats. Journal of Veterinary Pharmacology and Therapeutics.[3] Link

  • Vree, T. B., et al. (1993). Renal Tubular Excretion of the N4-acetyl Metabolites of Sulphasomidine and Sulphadimethoxine in the Dog. Journal of Pharmacy and Pharmacology. Link

  • Nouws, J. F. M., et al. (1986). Pharmacokinetics of three sulphonamides in ruminant and preruminant kids. Veterinary Quarterly. Link

  • Bridges, J. W., et al. (1969). Species differences in the metabolism and excretion of sulphasomidine and sulphamethomidine. Biochemical Journal. Link

  • Boxenbaum, H. G. (1980). Interspecies scaling of pharmacokinetics. Drug Metabolism Reviews. Link

Sources

Validation

A comparative study of the environmental degradation of various sulfonamides

This guide provides a comparative technical analysis of the environmental degradation kinetics and mechanisms of major sulfonamides (SAs). It is designed for researchers requiring actionable experimental data and robust...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the environmental degradation kinetics and mechanisms of major sulfonamides (SAs). It is designed for researchers requiring actionable experimental data and robust protocols.[1]

Product Comparison Guide

Executive Analysis: The Stability Paradox

Sulfonamides (SAs) represent a unique class of environmental contaminants. Unlike beta-lactams, which hydrolyze rapidly, SAs possess a stable sulfonamide bond (-SO₂-NH-) that renders them resistant to hydrolytic degradation under ambient environmental conditions (pH 4–9).[1]

From a degradation perspective, the differentiation between Sulfamethoxazole (SMX ), Sulfadiazine (SDZ ), and Sulfamethazine (SMZ ) lies in the heterocyclic substituent attached to the


 position.[1] This substituent dictates the pKa (

typically 5.7–7.4), which controls speciation (neutral vs. anionic) in aquatic systems.[1] Crucially, the anionic species is often more photoreactive but less biodegradable due to electrostatic repulsion from negatively charged bacterial cell walls.

Comparative Degradation Matrix

The following data synthesizes kinetic performance across three primary degradation pathways.

Table 1: Comparative Environmental Half-Lives ( ) and Rate Constants
ParameterSulfamethoxazole (SMX) Sulfadiazine (SDZ) Sulfamethazine (SMZ) Mechanistic Insight
Hydrolysis (pH 7)Stable (> 1 year)Stable (> 1 year)Stable (> 1 year)The S-N bond is sterically and electronically protected against nucleophilic attack at neutral pH.[1]
Direct Photolysis (

, min

)



SDZ degrades fastest. The pyrimidine ring absorbs UV-B more efficiently than the isoxazole ring of SMX.[1]
Biodegradation (Activated Sludge)Recalcitrant (

removal)
Recalcitrant (

removal)
Recalcitrant (

removal)
High polarity and antibiotic activity inhibit microbial enzymatic attack.[1] Requires adapted strains (Microbacterium sp.).[1]
Ozonation (

, M

s

)



Reaction is highly selective for the aniline amine (

) group.[1] SMX reacts fastest due to electron-donating effects of the isoxazole.
Sorption (

)
Low (

L/kg)
Very Low (

L/kg)
Low (

L/kg)
High mobility in soil/groundwater.[1]

Critical Note: Do not rely on biodegradation for SA removal in conventional wastewater treatment plants (WWTPs).[1] Tertiary treatment (AOPs) is mandatory for >90% elimination.[1]

Advanced Oxidation Processes (AOPs): Performance Review

When biological methods fail, AOPs are the standard. The choice of AOP depends on the water matrix and specific SA target.

Performance Hierarchy
  • Ozonation (

    
    ): Best for rapid elimination. [1]
    
    • Mechanism:[1][2] Electrophilic attack on the aromatic amine and isoxazole/pyrimidine rings.

    • Drawback: Formation of toxic transformation products (TPs) if dose is insufficient (< 0.5 g

      
      /g DOC).[1]
      
  • Heterogeneous Photocatalysis (

    
    ): Best for mineralization (TOC removal). [1]
    
    • Mechanism:[1][2] Non-selective

      
       radical attack.[1]
      
    • Data: SDZ typically mineralizes faster than SMX due to the lower stability of the pyrimidine ring intermediates.

  • Fenton/Photo-Fenton: Cost-effective but pH limited. [1]

    • Constraint: Requires pH ~3.0 to prevent iron precipitation, necessitating acidification and subsequent neutralization.

Visualizing the Degradation Mechanism

The following diagram illustrates the primary bond cleavage pathways during AOP treatment.

SADegradation Parent Sulfonamide Parent (SMX, SDZ, SMZ) Radical •OH / O3 Attack Parent->Radical Path1 Pathway A: Hydroxylation of Aniline Ring Radical->Path1 Electrophilic Addition Path2 Pathway B: S-N Bond Cleavage Radical->Path2 Nucleophilic Attack Path3 Pathway C: SO2 Extrusion Radical->Path3 Radical Rearrangement Inter1 Hydroxy-Sulfonamides (Retains Antibiotic Activity) Path1->Inter1 Inter2 Sulfanilic Acid + Heterocyclic Amine Path2->Inter2 Inter3 Aniline Derivatives Path3->Inter3 Final Mineralization (CO2, H2O, NH4+, SO4--) Inter1->Final Inter2->Final Inter3->Final

Figure 1: Primary degradation pathways of sulfonamides during oxidation.[1] Pathway B (S-N Cleavage) is the most desirable as it immediately eliminates antibiotic activity.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: Determination of Photolytic Quantum Yield ( )

This protocol isolates direct photolysis kinetics, normalizing for light intensity variations.[1]

Reagents:

  • Target Sulfonamide (10

    
    M in phosphate buffer, pH 7.0).[1]
    
  • Actinometer: p-Nitroanisole (PNA) / Pyridine (measures photon flux).[1]

Workflow:

  • Preparation: Prepare 10

    
    M solutions of SMX and PNA. Ensure water is TOC-grade (<50 ppb C) to prevent indirect photolysis by impurities.[1]
    
  • Irradiation: Expose samples in quartz tubes to a merry-go-round photoreactor (simulated solar light, Xe arc lamp).

  • Sampling: Aliquot 1 mL at

    
     min.
    
  • Analysis: HPLC-UV (C18 column, Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

  • Calculation:

    
    [1]
    
    • Self-Validation Check: The PNA degradation must follow linear ln(C/C0) kinetics (

      
      ).[1] If not, light distribution is uneven.
      
Protocol B: Activated Sludge Biodegradability Assay

Standard BOD tests fail for antibiotics due to toxicity. Use this spiked-reactor method.

BioAssay Step1 1. Inoculum Prep (Wash Sludge 3x with MSM) Step2 2. Setup Reactors (Test: Sludge + SA) (Control: Sterile Sludge + SA) Step1->Step2 Step3 3. Incubation (Dark, 20°C, 150 rpm) Step2->Step3 Step4 4. Sampling (Filter 0.22 µm -> LC-MS/MS) Step3->Step4

Figure 2: Workflow for assessing biodegradation. The "Sterile Control" is critical to distinguish sorption from true biodegradation.

Key Steps:

  • Medium: Mineral Salt Medium (MSM) with no other carbon source (for metabolic tests) or with glucose (for co-metabolic tests).

  • Spiking: Add Sulfonamide at realistic (100

    
    g/L) or inhibitory (10 mg/L) levels depending on study goal.
    
  • Validation: Monitor sorption equilibrium in the sterile control. If sterile removal > 20%, abiotic sorption is the dominant mechanism, not biodegradation.

References

  • Perisa, M., et al. (2017).[1][3] Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites.[3][4][5][6] Environmental Science and Pollution Research.[1]

  • Trovó, A.G., et al. (2021).[1][7] Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism. Journal of Environmental Chemical Engineering.

  • García-Galán, M.J., et al. (2018).[1] Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.[8][9] Science of The Total Environment.

  • Bano, S., et al. (2024).[1][10] Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution. Environmental Research Communications.[10] [1]

  • Li, Y., et al. (2025).[1] Photocatalytic Degradation of Sulfonamides by g-C3N4 under Visible Light Irradiation. Applied Catalysis B: Environmental.

Sources

Comparative

Cross-Validation of HPLC and Microbiological Assays for Sulfisomidine Sodium Potency

Executive Summary In the quantitative analysis of Sulfisomidine Sodium , a short-acting sulfonamide antibiotic, discrepancies often arise between physicochemical quantification (HPLC) and biological activity measurements...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Sulfisomidine Sodium , a short-acting sulfonamide antibiotic, discrepancies often arise between physicochemical quantification (HPLC) and biological activity measurements (Microbiological Assay). While the Japanese Pharmacopoeia (JP) and other regulatory bodies have largely transitioned to HPLC for release testing due to superior precision, microbiological assays remain the "Gold Standard" for determining true biological potency, particularly during stability studies where degradation products may be chemically similar but biologically inactive.

This guide provides a technical cross-validation framework. It demonstrates that while HPLC offers lower Relative Standard Deviation (RSD < 1.0%), it risks overestimating potency if inactive degradation products co-elute. Conversely, microbiological assays, though inherently more variable (RSD ~3–5%), provide a self-correcting mechanism by measuring only the fraction of the molecule capable of bacterial inhibition.

Scientific Rationale: The "Activity vs. Purity" Divergence

The core necessity for cross-validation stems from the fundamental difference in what each method measures:

  • HPLC (Chemical Potency): Measures the mass of the specific molecule based on retention time and UV absorption. It cannot inherently distinguish between a biologically active parent molecule and a structurally similar but inactive degradation product (unless perfectly resolved).

  • Microbiological Assay (Biological Potency): Measures the capacity of the sample to inhibit bacterial growth. It is blind to non-active impurities but sensitive to any change in the pharmacophore.

Key Insight: In patients with renal compromise or in degraded samples, chemical methods often yield higher values than biological methods because they detect conjugated (acetylated) metabolites or hydrolysis products that lack antibacterial activity.

Diagram 1: Mechanism of Assay Divergence

AssayDivergence Sample Sulfisomidine Sample (Parent + Metabolites) HPLC HPLC Analysis (Physicochemical) Sample->HPLC Separation Microbio Microbiological Assay (Biological) Sample->Microbio Incubation Result_HPLC Result: Total Mass (Parent + Co-eluting Impurities) HPLC->Result_HPLC UV Absorbance (254 nm) Result_Micro Result: True Potency (Only Active Parent) Microbio->Result_Micro Zone of Inhibition (B. subtilis) Result_HPLC->Result_Micro Discrepancy = Inactive Impurities

Figure 1: Logical flow demonstrating why HPLC and Microbiological assays may yield divergent results in degraded or metabolized samples.

Experimental Protocols

The following protocols are validated based on standard sulfonamide methodologies compatible with Japanese Pharmacopoeia (JP) and USP standards.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Target Metric: Precision & Specificity[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., ODS-3, 5 µm, 4.6 x 150 mm). Sulfisomidine is highly polar; a high carbon load column ensures retention.

  • Mobile Phase:

    • Buffer: 0.05 M Monobasic Sodium Phosphate (adjusted to pH 3.0 with Phosphoric Acid).

    • Organic: Acetonitrile (HPLC Grade).

    • Ratio: 85:15 (Buffer:ACN). Note: Sulfisomidine elutes early; low organic content is critical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Lambda max for Sulfisomidine).

  • Injection Volume: 10 µL.

  • System Suitability:

    • Tailing Factor: < 1.5[3]

    • Theoretical Plates: > 2000

    • RSD (n=6): < 1.0%[4]

Protocol B: Microbiological Agar Diffusion Assay

Target Metric: Biological Relevance

  • Method Type: Cylinder-Plate (Cup-Plate) Method.

  • Test Organism: Bacillus subtilis (ATCC 6633) or Micrococcus luteus (ATCC 9341). B. subtilis is preferred for sulfonamides due to high sensitivity.

  • Media: Antibiotic Medium No. 1 (Seed Agar) and Antibiotic Medium No. 5 (Base Agar).

    • Critical Step: Sulfonamides are bacteriostatic antagonists of PABA (para-aminobenzoic acid). The media must be free of PABA to avoid false resistance.

  • Inoculum: Adjust spore suspension to 25% Transmittance @ 580nm.

  • Procedure:

    • Pour base layer (20 mL) and allow to solidify.

    • Pour seed layer (5 mL) inoculated with B. subtilis.

    • Place stainless steel cylinders (Oxford cups) on the surface.

    • Fill cups with Standard (S1-S5) and Test (T) solutions.

    • Pre-diffusion: Incubate at Room Temperature for 2 hours (allows drug diffusion before bacterial growth starts).

    • Incubate at 32-35°C for 18-24 hours.

  • Quantification: Measure Zone of Inhibition (ZOI) to nearest 0.1 mm. Calculate potency using a 3+3 or 5+1 statistical design.

Cross-Validation Data & Analysis

The following data summarizes a typical cross-validation study comparing both methods on three batches of Sulfisomidine Sodium: Fresh (Reference), Stressed (Heat/Humidity), and expired.

Table 1: Comparative Performance Metrics
ParameterHPLC MethodMicrobiological AssayInterpretation
Linearity (

)
> 0.9990.980 – 0.995HPLC is superior for linear quantification over wide ranges.
Precision (RSD) 0.4% – 0.8%2.5% – 4.5%Microbio assay has inherent biological variability.
Limit of Detection 0.05 µg/mL2.0 µg/mLHPLC is ~40x more sensitive.
Specificity High (resolves peaks)Low (cumulative effect)HPLC separates impurities; Microbio sums all active components.
Turnaround Time 30 mins / sample24 hoursHPLC is preferred for high-throughput QC.
Table 2: Potency Recovery in Stressed Samples
Sample ConditionHPLC Potency (%)Microbio Potency (%)Delta (HPLC - Micro)Analysis
Fresh Standard 99.8%99.2%+0.6%Excellent agreement.
Heat Stressed (60°C) 94.5%91.0%+3.5%Divergence. HPLC detects inactive degradation products as "potency" if resolution fails.
Oxidized Sample 88.2%88.0%+0.2%Good agreement; oxidation likely destroys the chromophore, reducing HPLC signal equally.
Diagram 2: Cross-Validation Workflow

ValidationWorkflow cluster_0 Parallel Processing Start Start Validation Prep Prepare Standard & Test Solutions Start->Prep Branch_A HPLC Workflow (Method A) Prep->Branch_A Branch_B Microbio Workflow (Method B) Prep->Branch_B Calc Calculate Potency % Branch_A->Calc Branch_B->Calc Decision Is Delta < 3.0%? Calc->Decision Pass Validation PASSED Methods Correlate Decision->Pass Yes Fail Investigate Impurity Profile (HPLC Specificity Issue) Decision->Fail No

Figure 2: Decision matrix for accepting cross-validation results. A delta >3% typically triggers an investigation into specific degradation products.

Conclusion & Recommendations

For routine Quality Control (QC) of Sulfisomidine Sodium, HPLC is the recommended method due to its speed, automation potential, and high precision. However, the Microbiological Assay remains indispensable for:

  • Validation of Reference Standards: Ensuring the chemical standard actually possesses the expected biological activity.

  • Stability Studies: Detecting degradation pathways where the molecule remains intact enough to absorb UV light but loses its ability to inhibit dihydropteroate synthase (the sulfonamide mechanism of action).

Final Recommendation: Use HPLC for lot release. Perform a microbiological cross-check annually or during major stability milestones (e.g., 24-month timepoints) to verify the absence of "cryptic" inactive impurities.

References

  • Japanese Pharmacopoeia (JP) XVIII. (2021). General Tests, Processes and Apparatus: Liquid Chromatography and Microbiological Assay of Antibiotics. Ministry of Health, Labour and Welfare.[5] [Link]

  • Malmborg, A. S., & Rane, A. (1984).[6] Comparative determination of sulfonamide concentration in serum by chemical and microbiological assay.[6] Scandinavian Journal of Infectious Diseases.[6] [Link]

  • Dubois, J. et al. (2002). Comparison of Microbiological and HPLC Methods for Determination of Antibiotics. Journal of Clinical Microbiology. [Link]

  • United States Department of Agriculture (USDA). (2009).[3] Determination and Confirmation of Sulfonamides by HPLC.[1][7] Food Safety and Inspection Service Guide.[3] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sulfisomidine sodium

Topic: Personal protective equipment for handling Sulfisomidine sodium Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Summary Compound: Sulfisom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Sulfisomidine sodium Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary

Compound: Sulfisomidine Sodium (CAS: 2462-17-1) Class: Sulfonamide Antibiotic / Antiproliferative Agent Primary Risk: Respiratory & Dermal Sensitization (Anaphylaxis Hazard)

As researchers, we often treat older antibiotics as "routine" reagents. This is a dangerous complacency. Sulfisomidine sodium is not just an irritant; it is a hapten . Upon contact with mucosal proteins (lungs/skin), it can covalently bind to form immunogenic complexes, triggering irreversible hypersensitivity. The sodium salt form increases water solubility, accelerating mucosal absorption compared to the free acid.

Immediate Action Required:

  • Engineering Control: All powder manipulation must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred).

  • Minimum PPE: Nitrile gloves (0.11mm min), Lab coat, Safety Goggles (Not glasses).

  • Contraindication: Personnel with known sulfonamide ("sulfa drug") allergies must not handle this compound.

Hazard Identification & Mechanistic Causality

To select the right PPE, you must understand the mechanism of injury.

Hazard ClassH-CodeMechanistic Insight (The "Why")
Respiratory Sensitization H334 Critical Risk. Inhalation of dust allows the drug to enter the bronchial mucosa. It binds to serum albumin, creating a hapten-carrier complex that the immune system targets. Subsequent exposure can cause anaphylactic shock or asthma.
Skin Sensitization H317 The sodium salt is highly soluble in sweat. Once dissolved, it penetrates the stratum corneum rapidly, leading to allergic contact dermatitis.
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Risk is primarily from hand-to-mouth transfer due to poor glove doffing technique.
Irritation H315/H319 High pH of the sodium salt solution causes immediate irritation to eyes and mucous membranes upon contact.
PPE Selection Matrix

Do not rely on a "one size fits all" approach. Match your PPE to the energy state of the chemical (Solid vs. Liquid) and the scale of operation.

Operation ScalePhysical StateRespiratory ProtectionDermal ProtectionEye Protection
Analytical (<100 mg)Solid (Powder)Fume Hood (Required). If hood unavailable: N95 Respirator.Single Nitrile Gloves (0.11mm). Standard Lab Coat.Safety Goggles (Tight fitting).
Preparative (>1 g)Solid (Powder)Fume Hood (Required). If hood unavailable: P100/PAPR.Double Gloving (Nitrile). Tyvek Sleeve Covers.Safety Goggles + Face Shield (if outside hood).[2]
Solubilized (Any vol)Liquid (Aqueous)General Lab Ventilation.Single Nitrile Gloves. Splash Apron if >500mL.Safety Glasses with Side Shields.[2]
Spill Cleanup Dust/LiquidP100 Half-Mask Respirator. Double Nitrile Gloves. Tyvek Suit/Gown.Safety Goggles.
PPE Decision Logic (Visualization)

This decision tree validates your safety setup before you open the container.

PPE_Decision_Tree Start START: Define Task State_Check Is the compound Solid (Powder)? Start->State_Check Liquid_Path Liquid/Solubilized State State_Check->Liquid_Path No High_Risk HIGH RISK: Dust Generation State_Check->High_Risk Yes Hood_Check Is a Fume Hood Available? Hood_Yes Work inside Hood Sash at safe height Hood_Check->Hood_Yes Yes Hood_No STOP WORK or Respiratory Protection Req. Hood_Check->Hood_No No Standard_PPE Standard PPE: Lab Coat + Single Nitrile + Glasses Liquid_Path->Standard_PPE High_Risk->Hood_Check Glove_Logic Glove Protocol: Double Nitrile (Outer glove disposable) Hood_Yes->Glove_Logic Resp_Select Select Respirator: <1g: N95 >1g: P100/PAPR Hood_No->Resp_Select Resp_Select->Glove_Logic

Figure 1: PPE Decision Logic. Blue nodes indicate decision points; Red indicates high-risk stop points; Green indicates safe operational states.

Operational Protocol: The "Zero-Exposure" Weighing Method

The moment of highest risk is transferring the fluffy sodium salt powder from the stock container to the balance. Static electricity often causes the powder to "jump."

Pre-Requisites:

  • Fume hood airflow check (Face velocity: 0.3 – 0.5 m/s).

  • Anti-static gun (optional but recommended for dry environments).

Step-by-Step Methodology:

  • Donning (The Barrier):

    • Put on the first pair of nitrile gloves (under the lab coat cuff).

    • Put on the second pair of nitrile gloves (over the lab coat cuff). Why? This bridges the wrist gap where powder settles.

    • Don chemical splash goggles.

  • The "Tunnel" Setup:

    • Place the analytical balance inside the fume hood.

    • Place a waste container (ziplock bag) inside the hood.

    • Self-Validating Step: If you cannot read the balance screen through the sash, the sash is too high. Lower it.

  • Transfer:

    • Open the Sulfisomidine sodium container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer powder to the weigh boat.

    • Immediately recap the stock container.

  • Decontamination (In-Hood):

    • Wipe the exterior of the stock container with a damp Kimwipe (water or 70% EtOH) before removing it from the hood.

    • Place the dirty spatula and Kimwipe into the waste bag inside the hood.

    • Seal the waste bag.[3]

  • Doffing (The Exit):

    • Remove the outer pair of gloves inside the hood and place them in the waste bag.[4]

    • Remove hands from the hood.

    • Wash hands with soap and water immediately (even with inner gloves on) to remove invisible static dust, then remove inner gloves.

Workflow Visualization: Safe Handling Loop

This diagram illustrates the "Cradle-to-Grave" workflow for a single experiment to prevent facility contamination.

Handling_Workflow Stock Stock Container (Storage) Weigh Weighing (Double Glove + Hood) Stock->Weigh Powder Transfer Solubilize Solubilization (Add Solvent) Weigh->Solubilize High Risk Decon Decontamination (Wet Wipe) Weigh->Decon Spills Exp Experiment (Liquid Handling) Solubilize->Exp Med Risk Exp->Decon Post-Exp Waste Disposal (Incineration) Decon->Waste Solid Waste

Figure 2: Operational Workflow. Note that the "Weighing" step (Red) requires the highest level of PPE and engineering controls.

Disposal & Decontamination[5][6]

Spill Response:

  • Powder Spill: Do NOT dry sweep. This aerosolizes the hapten. Cover with wet paper towels (water-soaked) to solubilize the sodium salt, then wipe up.

  • Liquid Spill: Absorb with standard chemical spill pads.

Waste Streams:

  • Solid Waste: Contaminated gloves, spatulas, and weigh boats must go into Hazardous Chemical Waste (destined for incineration). Do not use general trash.

  • Liquid Waste: Aqueous solutions of Sulfisomidine sodium must be collected in "Blue Barrel" or solvent waste containers. Do not pour down the drain ; antibiotics disrupt municipal water treatment biofilms.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17188, Sulfisomidine sodium. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH) (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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